[2,2'-Bipyridin]-6-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYZSKRRVSINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566171 | |
| Record name | [2,2'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178039-84-4 | |
| Record name | [2,2'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of [2,2'-Bipyridin]-6-amine
An In-depth Technical Guide to [2,2'-Bipyridin]-6-amine
Introduction
This compound, a heterocyclic aromatic compound, is a derivative of 2,2'-bipyridine, a well-known chelating agent in coordination chemistry. The introduction of an amino group at the 6-position modifies its electronic properties and potential as a ligand, making it a compound of interest for researchers in materials science and drug discovery. The bipyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives showing a range of biological activities.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound.
Table 1: General Information and Identifiers
| Property | Value | Source |
| IUPAC Name | 6-pyridin-2-ylpyridin-2-amine | [2] |
| Synonyms | 6-Amino-2,2'-bipyridine, 2,2'-bipyridin-6-amine | [3] |
| CAS Number | 178039-84-4 | [3][4] |
| Molecular Formula | C₁₀H₉N₃ | [2][4] |
| Molecular Weight | 171.20 g/mol | [2][5] |
| Appearance | White to off-white solid | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 122-123 °C | [5] |
| Boiling Point | 354.953 °C at 760 mmHg | [5] |
| Density | 1.193 g/cm³ | [5] |
| Flash Point | 195.663 °C | [5] |
| Storage Temperature | Room temperature, in an inert atmosphere, kept in a dark place | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
The following are the reported ¹H and ¹³C NMR spectral data for this compound.
-
¹H NMR (500 MHz, CDCl₃, ppm): δ 8.65 (s, 1H), 8.25 (d, 1H, J = 7.9 Hz), 7.79-7.76 (m, 1H), 7.71- 7.70 (m, 1H), 7.57 (t, 1H, J = 7.1 Hz), 7.26 (t, 1H, J = 7.1 Hz), 6.65 (d, 1H, J = 7.9 Hz), 4.53 (br, 2H).[3]
-
¹³C NMR (125 MHz, CDCl₃, ppm): δ 157.97, 156.38, 154.57, 149.11, 138.58, 136.73, 123.31, 120.94, 111.59, 108.87.[3]
Reactivity and Applications
Coordination Chemistry
As a derivative of 2,2'-bipyridine, this compound is expected to act as a bidentate ligand, coordinating with various transition metals through its two nitrogen atoms.[6] The presence of the amino group can influence the electronic properties of the resulting metal complexes. The lone pair of electrons on the nitrogen of the amine group enables it to act as a ligand and form dative covalent bonds with transition metal ions, potentially leading to the formation of colored complex ions.[7]
Fluorescent Properties
Studies on amino-substituted bipyridines have shown that 6-amino-substituted derivatives exhibit strong fluorescence.[8] For instance, 6-amino-6'-chloro-2,2'-bipyridine displays a strong emission at a maximum wavelength (λmax) of 429.0 nm with a quantum yield (Φ) of 0.78 in ethanol.[8] This suggests that this compound may also possess interesting photophysical properties.
Potential in Drug Discovery
The bipyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] While specific applications of this compound in drug discovery are not extensively documented, related compounds have been investigated. For example, some bipyridine derivatives have shown cytotoxic effects against cancer cell lines.[9] The amino group is a key pharmacophore in many bioactive molecules and can participate in hydrogen bonding with biological targets.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the amination of 6-bromo-2,2'-bipyridine.[3]
Materials:
-
6-bromo-2,2'-bipyridine
-
Copper(I) oxide (Cu₂O)
-
Ethylene glycol
-
Ammonia (NH₃)
-
Dichloromethane (DCM)
-
Saturated brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 6-bromo-2,2'-bipyridine (3.0 mmol, 705 mg) and Cu₂O (0.01 mmol, 1.0 mg) in ethylene glycol is added to an autoclave.[3]
-
The reaction system is charged with NH₃ to 10 atm at a pressure of 110 atm.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.[3]
-
Water is added, and the aqueous phase is extracted with dichloromethane (DCM).[3]
-
The organic layers are combined, washed with saturated brine, and dried over anhydrous MgSO₄.[3]
-
The solvent is evaporated under reduced pressure.[3]
-
The crude product is purified by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate (1:1) as the eluent to yield the final product as a white solid.[3]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Postulated Signaling Pathway Inhibition
Bipyridine derivatives have been hypothesized to interfere with signaling pathways such as the NF-κB pathway, which is implicated in inflammation and cell survival.[1]
Caption: Postulated inhibition of the NF-κB pathway.
Safety Information
-
Hazards: Toxic if swallowed or in contact with skin.[10]
-
Precautions: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and clothing.[10]
-
First Aid: If swallowed, immediately call a poison center or doctor. If on skin, wash with plenty of water.[10]
It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a versatile compound with established physical, chemical, and spectroscopic properties. Its synthesis is well-documented, and its structural similarity to other bioactive bipyridines suggests potential for further investigation in medicinal chemistry and materials science. Researchers and drug development professionals may find this compound to be a valuable building block for the synthesis of novel ligands, metal complexes, and potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 4. This compound | CAS:178039-84-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. [2,2'-Bipyridin]amine | CAS 105166-53-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 7. chemrevise.org [chemrevise.org]
- 8. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 6-amino-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 6-amino-2,2'-bipyridine, a valuable building block in medicinal chemistry and materials science. The document details the key synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the synthesis of the target molecule and its essential precursor, 6-bromo-2,2'-bipyridine.
Introduction
6-Amino-2,2'-bipyridine is a key heterocyclic compound utilized in the development of novel ligands for catalysis, functional materials, and as a scaffold in pharmaceutical drug design. Its synthesis predominantly proceeds through a two-stage process: the initial formation of a 6-halo-2,2'-bipyridine core, followed by the introduction of the amino group via amination. This guide will focus on the most prevalent and efficient methods for achieving this transformation.
Core Synthetic Strategies
The synthesis of 6-amino-2,2'-bipyridine is most commonly achieved through two key reaction types:
-
Cross-Coupling Reactions: The formation of the 2,2'-bipyridine scaffold is typically accomplished using palladium-catalyzed cross-coupling reactions, such as Stille or Negishi coupling. These methods offer high yields and good functional group tolerance.[1][2][3]
-
Amination Reactions: The introduction of the amino group at the 6-position is realized through either classical nucleophilic aromatic substitution (SNAr) or, more commonly in modern synthesis, through palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.[4][5]
The overall synthetic approach can be visualized as a two-step sequence, starting from readily available pyridine derivatives.
Data Presentation
The following tables summarize the typical reaction conditions and yields for the key steps in the synthesis of 6-amino-2,2'-bipyridine.
Table 1: Synthesis of 6-Bromo-2,2'-bipyridine via Cross-Coupling Reactions
| Coupling Reaction | Precursors | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Stille Coupling | 2-Bromopyridine, 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | 110 | ~70-90 | [3] |
| Negishi Coupling | 2-Bromopyridine, Pyridylzinc reagent | Pd(dba)₂, XPhos | THF | Reflux | High | [2] |
Table 2: Synthesis of Amino-bipyridines via Amination
| Amination Reaction | Substrate | Amine Source/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nucleophilic Substitution | 6,6'-Dibromo-2,2'-bipyridine | KNH₂ (in situ), Fe(NO₃)₃·9H₂O (cat.) | Liquid NH₃ | -33 | 85-95 | [6] |
| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines, Pd₂(dba)₃, ligand, base (e.g., NaOtBu) | Toluene/Dioxane | 100-120 | Good-Excellent | [5][7] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 6-amino-2,2'-bipyridine.
Protocol 1: Synthesis of 6-Bromo-2,2'-bipyridine via Stille Coupling
This protocol is adapted from established Stille cross-coupling procedures.[3][8]
Materials:
-
2,6-Dibromopyridine
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq), 2-(tributylstannyl)pyridine (1.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe to achieve a 0.2 M concentration of the limiting reagent.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford 6-bromo-2,2'-bipyridine as a solid.
Protocol 2: Synthesis of 6-Amino-2,2'-bipyridine via Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed amination of 6-bromo-2,2'-bipyridine using an ammonia equivalent.
Materials:
-
6-Bromo-2,2'-bipyridine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Anhydrous Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromo-2,2'-bipyridine (1.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.06 eq).
-
Add anhydrous dioxane via syringe to achieve a 0.1 M concentration of the starting material.
-
Add the LHMDS solution (1.5 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate 6-amino-2,2'-bipyridine.
Conclusion
The synthesis of 6-amino-2,2'-bipyridine is a well-established process that relies on robust and versatile chemical transformations. The combination of palladium-catalyzed cross-coupling for the construction of the bipyridine core and subsequent Buchwald-Hartwig amination provides an efficient and high-yielding route to this valuable compound. The protocols and data presented in this guide offer a solid foundation for researchers in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2â-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2â-bipyridines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of [2,2'-Bipyridin]-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of [2,2'-Bipyridin]-6-amine (CAS No: 178039-84-4). While a definitive experimental crystal structure of the free ligand is not publicly available at the time of this publication, this document synthesizes data from theoretical studies, spectroscopic analyses, and crystallographic data of closely related compounds to present a robust model of its structural and conformational properties. This guide includes detailed summaries of quantitative structural data, experimental protocols for structural elucidation, and a discussion of its potential biological significance, making it a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction
This compound, also known by its IUPAC name 6-pyridin-2-ylpyridin-2-amine, is a heterocyclic aromatic compound belonging to the bipyridine family. The 2,2'-bipyridine scaffold is a well-established chelating ligand in coordination chemistry and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of an amino group at the 6-position is expected to modulate the electronic properties and biological activity of the bipyridine core, making this compound a molecule of significant interest for further investigation.
This guide aims to provide a detailed understanding of the three-dimensional structure and conformational dynamics of this molecule, which are critical for predicting its chemical reactivity, biological target interactions, and potential applications in drug design.
Molecular Structure and Quantitative Data
The molecular structure of this compound is characterized by two pyridine rings linked by a C-C single bond, with an amino group substituted at the 6-position of one of the rings. The key structural parameters, including bond lengths, bond angles, and dihedral angles, determine the molecule's overall shape and flexibility.
Experimental Data
As of the date of this publication, a single-crystal X-ray diffraction study for the free ligand this compound has not been reported in publicly accessible databases. The Crystallography Open Database (COD) entry 4075092, associated with this molecule, corresponds to a platinum(II) dialkyl complex, and therefore the provided crystallographic data reflects the geometry of the ligand in its coordinated state, not as a free molecule.
However, spectroscopic data from Nuclear Magnetic Resonance (NMR) studies have been used to confirm the chemical structure of synthesized this compound.
Table 1: NMR Spectroscopic Data for this compound [1]
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | CDCl₃ | 8.65 | s | |
| 8.25 | d | 7.9 | ||
| 7.79-7.76 | m | |||
| 7.71-7.70 | m | |||
| 7.57 | t | 7.1 | ||
| 7.26 | t | 7.1 | ||
| 6.65 | d | 7.9 | ||
| 4.53 | br | |||
| ¹³C | CDCl₃ | 157.97 | ||
| 156.38 | ||||
| 154.57 | ||||
| 149.11 | ||||
| 138.58 | ||||
| 136.73 | ||||
| 123.31 | ||||
| 120.94 | ||||
| 111.59 | ||||
| 108.87 |
Theoretical and Inferred Data
In the absence of direct experimental data for the free ligand, computational chemistry provides valuable insights into its preferred conformation. Studies on the parent 2,2'-bipyridine molecule consistently show a strong preference for a transoid conformation in the gas phase and non-acidic solutions, with the two nitrogen atoms oriented away from each other. This preference is attributed to minimizing steric hindrance between the hydrogen atoms at the 3 and 3' positions and reducing electrostatic repulsion between the nitrogen lone pairs.
It is highly probable that this compound also adopts a transoid conformation as its lowest energy state. The amino group at the 6-position is not expected to introduce significant steric hindrance that would favor a cisoid conformation.
Table 2: Predicted Conformational Data for 2,2'-Bipyridine (Parent Scaffold)
| Parameter | Value | Method | Reference |
| Dihedral Angle (N-C-C-N) | ~180° (transoid) | DFT | [2][3] |
| Rotational Barrier (trans to cis) | ~31 kJ/mol | DFT | [2] |
Conformational Analysis
The conformation of this compound is primarily defined by the dihedral angle between the two pyridine rings around the central C-C bond. As discussed, theoretical calculations on the parent 2,2'-bipyridine indicate a significant energy barrier for rotation from the stable transoid conformer to the higher-energy cisoid conformer.
The transoid conformation is stabilized by minimizing steric clashes and electrostatic repulsions. In contrast, the cisoid conformation, while necessary for chelation to a metal center, is energetically less favorable for the free ligand. The presence of the amino group at the 6-position may influence the rotational barrier and the precise dihedral angle of the minimum energy conformation, but the overall preference for a transoid geometry is expected to be maintained.
Experimental Protocols
The structural elucidation of small organic molecules like this compound relies on a combination of spectroscopic and crystallographic techniques. Below are detailed, representative protocols for these key experiments.
Synthesis of this compound
A common synthetic route to this compound involves the amination of a halogenated bipyridine precursor.
Workflow for the Synthesis of this compound
References
- 1. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 2. Asymmetrically Substituted and π-Conjugated 2,2'-Bipyridine Derivatives: Synthesis, Spectroscopy, Computation, and Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystal Structures of Rhomb-Shaped Dimeric Pd(II) Complexes with Arylethynyl-Substituted 2,2′-Bipyridine through CH⋯π Interactions in the Crystalline States [mdpi.com]
An In-depth Technical Guide to the Photophysical and Fluorescence Properties of 6-amino-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical and fluorescence properties of 6-amino-2,2'-bipyridine. This compound serves as a foundational scaffold for the development of fluorescent probes and materials due to its intrinsic emissive characteristics and metal-chelating capabilities. This document collates available data on its spectral properties, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers in chemistry, materials science, and drug development.
Core Photophysical Properties
6-amino-2,2'-bipyridine is recognized as a fluorescent organic compound, with its 6-aminobipyridyl unit identified as the primary fluorescent chromophore. The introduction of an amino group at the 6-position of the 2,2'-bipyridine core leads to significant emissive properties, which can be modulated by substitution and the surrounding environment. While extensive data on various derivatives is available, detailed photophysical parameters for the parent 6-amino-2,2'-bipyridine are less commonly reported. However, studies on closely related compounds provide valuable insights into its expected behavior.
Absorption and Emission Spectra
The electronic absorption spectrum of 6-amino-2,2'-bipyridine derivatives typically displays bands in the UV-Vis region. For instance, a fluorescent Zn2+ probe based on the 6-amino-2,2'-bipyridine scaffold exhibits absorption peaks at approximately 260 nm and 345 nm in a HEPES buffer with 50% ethanol[1]. The fluorescence emission is generally observed in the near-UV to visible region. The emission of 6-amino-substituted bipyridines has been described as strong[2]. For example, 6-amino-6′-chloro-2,2'-bipyridine, a closely related derivative, displays a strong emission with a maximum at 429.0 nm in ethanol[2].
The solvent environment can influence the spectral positions. The fluorescence maxima of 6-amino-substituted terpyridines, which contain the 6-aminobipyridyl chromophore, show a shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases, while the absorption maxima are less affected[3]. This solvatochromic effect suggests a more polar excited state compared to the ground state. In protic solvents, the fluorescence of these related compounds has been observed to be largely quenched[3].
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For 6-amino-6′-chloro-2,2'-bipyridine, a high fluorescence quantum yield of 0.78 has been reported in ethanol[2]. This indicates that the 6-amino substitution is conducive to efficient light emission. The quantum yields of amino-substituted bipyridines can be significantly affected by the nature of the amino substituent and its interaction with the bipyridine core[4].
Data Summary
The following table summarizes the available quantitative photophysical data for 6-amino-2,2'-bipyridine and its closely related derivatives to provide a comparative overview.
| Compound | Solvent/Medium | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 6-amino-2,2'-bipyridine based Zn2+ probe (unbound) | HEPES buffer (100 mM, 50% EtOH, pH = 7.4) | 260, 345 | - | - | - | [1] |
| 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine (unbound) | Physiological conditions | - | 438 | 139 | - | [1] |
| 6-amino-6′-chloro-2,2'-bipyridine | Ethanol | - | 429.0 | - | 0.78 | [2] |
| 6-amino-2,2′:6′,2″-terpyridine | Dichloromethane | - | 384 | - | 0.70 | [3] |
| 6,6″-diamino-2,2′:6′,2″-terpyridine | Dichloromethane | - | 386 | - | 0.48 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are methodologies for the synthesis of a related compound and general protocols for photophysical measurements.
Synthesis of 6,6'-diamino-2,2'-bipyridine
A reported synthesis of 6,6'-diamino-2,2'-bipyridine from 6,6'-dibromo-2,2'-bipyridine avoids the need for a pressure bomb and achieves high yields[7].
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium amide (KNH₂)
-
Liquid ammonia (NH₃)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
In a flask equipped for low-temperature reactions, liquid ammonia is condensed.
-
Potassium metal is added in small portions to the liquid ammonia, with catalytic amounts of iron(III) nitrate nonahydrate, to form potassium amide in situ. The formation is indicated by a color change of the solution.
-
6,6'-dibromo-2,2'-bipyridine is then added to the potassium amide solution in liquid ammonia.
-
The reaction mixture is stirred at -33 °C for several hours.
-
The reaction is quenched by the careful addition of ammonium chloride.
-
The ammonia is allowed to evaporate.
-
The resulting solid is worked up, which may involve extraction and purification by sublimation to yield the final product.
Note: This protocol is for a related diamino- derivative and may require adaptation for the synthesis of the mono-amino 6-amino-2,2'-bipyridine.
Photophysical Measurements
Standard spectroscopic techniques are employed to characterize the photophysical properties.
UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the compound are prepared in spectroscopic grade solvents at a known concentration (typically in the micromolar range).
-
Measurement: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-600 nm). The solvent is used as a reference.
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Optically dilute solutions (absorbance < 0.1 at the excitation wavelength) are prepared in spectroscopic grade solvents.
-
Measurement:
-
Emission Spectra: The sample is excited at a fixed wavelength (typically the absorption maximum), and the emitted light is scanned over a range of longer wavelengths.
-
Excitation Spectra: The emission is monitored at a fixed wavelength (typically the emission maximum), while the excitation wavelength is scanned.
-
Quantum Yield: The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and absorbances of the sample and the standard are compared. The fluorescence quantum yield values for some derivatives were measured with respect to a quinine sulfate solution as a standard[1].
-
Lifetime: Fluorescence lifetimes are measured using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC).
-
Visualizations
Photophysical Processes
The Jablonski diagram illustrates the electronic transitions that occur during absorption and fluorescence.
Caption: Jablonski diagram of photophysical processes.
Experimental Workflow for Photophysical Characterization
The following diagram outlines the typical workflow for characterizing the photophysical properties of a fluorescent compound.
Caption: Experimental workflow for photophysical characterization.
Factors Influencing Fluorescence
Several factors can influence the fluorescence properties of 6-amino-2,2'-bipyridine. This diagram illustrates the relationship between these factors and the observed fluorescence.
Caption: Factors influencing fluorescence properties.
Conclusion and Future Outlook
6-amino-2,2'-bipyridine is a promising fluorophore with tunable photophysical properties. The available data on its derivatives highlight its potential for applications in sensing and materials science. However, a comprehensive characterization of the parent compound is still needed to fully understand its intrinsic properties and to provide a solid baseline for the rational design of new functional molecules. Future research should focus on systematically documenting the photophysical parameters of 6-amino-2,2'-bipyridine in a range of solvents, as well as its response to environmental stimuli such as pH and temperature. Such studies will undoubtedly accelerate its application in various scientific and technological fields.
References
- 1. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 6-amino-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 6-amino-2,2'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for acquiring these measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 6-amino-2,2'-bipyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of 6-amino-2,2'-bipyridine is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electronegativity of the nitrogen atoms in the bipyridine rings. Based on data from the closely related compound 6,6'-diamino-2,2'-bipyridine, the following chemical shifts can be anticipated in a solvent like DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-3' | 7.61 | d | 7.5 |
| H-4, H-4' | 7.46 | t | 7.8 |
| H-5, H-5' | 6.53 | d | 8.1 |
| -NH₂ | 5.38 | br s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for 6-amino-2,2'-bipyridine are predicted based on data from 6,6'-diamino-2,2'-bipyridine.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2, C-2' | 155.6 |
| C-3, C-3' | 110.4 |
| C-4, C-4' | 138.4 |
| C-5, C-5' | 108.8 |
| C-6, C-6' | 159.9 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in 6-amino-2,2'-bipyridine by measuring the absorption of infrared radiation at specific vibrational frequencies.
IR Spectral Data
The IR spectrum of 6-amino-2,2'-bipyridine will exhibit characteristic absorption bands corresponding to the N-H stretches of the amino group, as well as C=N and C=C stretching vibrations of the bipyridine rings.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3450 - 3350 | Medium |
| N-H Stretch (symmetric) | 3350 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=N Stretch | 1610 - 1580 | Strong |
| Aromatic C=C Stretch | 1580 - 1450 | Medium-Strong |
| N-H Bend | 1650 - 1580 | Medium |
| C-H in-plane bend | 1300 - 1000 | Medium |
| C-H out-of-plane bend | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions of the aromatic system.
UV-Vis Spectral Data
The UV-Vis spectrum of 6-amino-2,2'-bipyridine is expected to show strong absorption bands in the ultraviolet region. The position of the absorption maxima (λmax) can be influenced by the solvent. Data from the related compound 6-amino-6'-chloro-2,2'-bipyridine suggests the following.[1]
| Solvent | λmax (nm) |
| Ethanol | ~429 |
| Methanol | Similar to Ethanol |
| DMSO | Potential for slight solvatochromic shift |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 6-amino-2,2'-bipyridine.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
Dissolve 5-10 mg of 6-amino-2,2'-bipyridine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.
4.1.2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the solvent peak or the internal standard.
ATR-FTIR Spectroscopy Protocol
4.2.1. Sample Preparation
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
4.2.2. Data Acquisition
-
Place a small amount of solid 6-amino-2,2'-bipyridine powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
After data collection, clean the ATR crystal thoroughly.
UV-Vis Spectroscopy Protocol
4.3.1. Sample Preparation
-
Prepare a stock solution of 6-amino-2,2'-bipyridine of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
4.3.2. Data Acquisition
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a clean quartz cuvette with the blank solvent and place it in the reference holder.
-
Fill a matching quartz cuvette with the blank solvent and place it in the sample holder to record a baseline.
-
Rinse the sample cuvette with the 6-amino-2,2'-bipyridine solution and then fill it with the solution.
-
Place the sample cuvette in the sample holder.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 6-amino-2,2'-bipyridine.
Caption: Workflow for spectroscopic characterization.
Logical Relationships in Spectroscopic Analysis
This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of 6-amino-2,2'-bipyridine.
Caption: Synergy of spectroscopic techniques.
References
solubility of [2,2'-Bipyridin]-6-amine in common laboratory solvents
This technical guide provides a comprehensive overview of the solubility of [2,2'-Bipyridin]-6-amine in common laboratory solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers qualitative solubility characteristics, expected behavior in various solvent classes, and a detailed experimental protocol for quantitative solubility determination.
Introduction and Physicochemical Properties
This compound, also known as 6-amino-2,2'-bipyridine, is a heterocyclic aromatic compound. Its structure, featuring a bipyridine core with an appended amine group, dictates its physicochemical properties and solubility. The bipyridine moiety provides a rigid scaffold capable of chelating metal ions, while the amino group introduces polarity and a basic center, allowing for hydrogen bonding and protonation.[1][2] These features are critical in determining the compound's behavior in different solvent environments. Bipyridines, in general, are colorless solids soluble in many organic solvents and slightly soluble in water.[3] The presence of the amino group in this compound is expected to enhance its solubility in polar protic solvents compared to its parent compound, 2,2'-bipyridine.
Physicochemical Properties of this compound:
-
Molecular Formula: C₁₀H₉N₃[1]
-
Molecular Weight: 171.20 g/mol [1]
-
Appearance: White to off-white solid[2]
-
pKa: The presence of the basic amine group suggests the compound can be protonated under acidic conditions, which would significantly increase its aqueous solubility.[4]
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known solubility of related bipyridine compounds, a qualitative and expected solubility profile can be constructed. The parent compound, 2,2'-bipyridine, is soluble in many organic solvents like ethanol, ether, and benzene, with limited solubility in water.[5][6][7] The addition of the polar amine group is expected to modify this profile.
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The amine and pyridine nitrogens can act as hydrogen bond acceptors, and the N-H bonds of the amine can act as hydrogen bond donors. Solubility in water is expected to be low but significantly increased at acidic pH due to the formation of a more soluble salt.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble to Very Soluble | These solvents can effectively solvate the polar amine group and the aromatic rings through dipole-dipole interactions. DMSO is generally an excellent solvent for many heterocyclic compounds.[5] |
| Low-Polarity / Aromatic | Dichloromethane (DCM), Chloroform, Toluene | Moderately Soluble | The aromatic bipyridine core allows for favorable π-π stacking interactions with aromatic solvents like toluene. Chlorinated solvents can also solvate the molecule effectively. A synthesis procedure notes extraction from an aqueous solution using DCM.[2] |
| Non-Polar | Hexane, Diethyl Ether | Slightly Soluble to Insoluble | The significant polarity imparted by the three nitrogen atoms makes the compound less compatible with non-polar aliphatic solvents.[5] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired laboratory solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4] The temperature should be rigorously controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle. To separate the saturated solution from the undissolved solid, withdraw a sample from the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved solid particles from being included in the analysis.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for experimental solubility determination.
References
- 1. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
An In-depth Technical Guide to [2,2'-Bipyridin]-6-amine: Chemical Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,2'-Bipyridin]-6-amine, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, CAS registry number, and key physicochemical properties. A detailed experimental protocol for its synthesis is presented, alongside a summary of its notable photophysical characteristics, particularly its fluorescence. Furthermore, this document explores the emerging biological activities of this compound derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. Postulated signaling pathways and experimental workflows are visualized to provide a clear understanding of its potential mechanisms of action and research applications.
Chemical Structure and Physicochemical Properties
This compound is a bipyridine derivative characterized by an amino group substituted at the 6-position. This structural feature significantly influences its chemical reactivity, coordination chemistry, and biological activity.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 178039-84-4 | [1] |
| Molecular Formula | C₁₀H₉N₃ | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| IUPAC Name | 6-pyridin-2-ylpyridin-2-amine | [1] |
| Appearance | White to off-white solid |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the amination of a halogenated bipyridine precursor. The following protocol details a representative synthetic route.
Experimental Protocol: Synthesis from 6-bromo-2,2'-bipyridine
This procedure outlines the synthesis of this compound from 6-bromo-2,2'-bipyridine.
Materials:
-
6-bromo-2,2'-bipyridine
-
Copper(I) oxide (Cu₂O)
-
Ethylene glycol
-
Ammonia (NH₃)
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 6-bromo-2,2'-bipyridine (e.g., 3.0 mmol) and a catalytic amount of Cu₂O (e.g., 0.01 mmol) in ethylene glycol is placed in an autoclave.
-
The reaction system is charged with ammonia to a pressure of 10 atm at a higher overall pressure of 110 atm.
-
The reaction mixture is heated and stirred for a specified time until the reaction is complete (monitoring by TLC is recommended).
-
After completion, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the aqueous phase is extracted with dichloromethane (DCM).
-
The organic layers are combined, washed with saturated brine, and dried over anhydrous MgSO₄.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (e.g., 1:1) eluent system to yield the pure this compound as a white solid.[2]
Diagram 1: Synthetic Workflow for this compound
Caption: A schematic representation of the synthetic workflow for this compound.
Photophysical Properties
The 6-amino substitution on the 2,2'-bipyridine scaffold imparts interesting photophysical properties, most notably fluorescence.
Fluorescence
This compound and its derivatives are known to exhibit strong fluorescence.[3] The emission properties are influenced by the solvent polarity and the presence of substituents on the bipyridine rings.[4]
Table 2: Photophysical Properties of Selected 6-Amino-2,2'-bipyridine Derivatives
| Compound | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 6-amino-6'-chloro-2,2'-bipyridine | - | 429.0 | 0.78 | Ethanol | [3] |
| 6,6'-diamino-2,2'-bipyridine | - | - | - | - | [3] |
| 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine | 349 (with Zn²⁺) | 465 (with Zn²⁺) | - | - | [5] |
The fluorescence of these compounds can be modulated by the coordination of metal ions, making them promising candidates for the development of fluorescent sensors. For instance, derivatives of this compound have been investigated as ratiometric fluorescence probes for zinc ions (Zn²⁺).[5]
Biological Activity and Drug Development Potential
Derivatives of 2,2'-bipyridine are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The amino group at the 6-position can serve as a key pharmacophore, participating in interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of 2,2'-bipyridine derivatives as anticancer agents. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[6]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6]
Kinase Inhibition
The structural scaffold of this compound is found in some kinase inhibitors. Derivatives are being explored for their potential to inhibit key signaling kinases involved in cancer progression, such as those in the Akt/mTOR pathway.[6][7]
Diagram 2: Postulated Signaling Pathway Inhibition by this compound Derivatives
Caption: A diagram illustrating the postulated mechanism of anticancer activity of this compound derivatives, involving the inhibition of the Akt/mTOR signaling pathway and induction of apoptosis.
Conclusion
This compound is a versatile chemical entity with a well-defined structure and accessible synthetic routes. Its inherent fluorescence and the biological activities of its derivatives make it a compound of high interest for further research and development. The information presented in this technical guide provides a solid foundation for scientists and researchers to explore the potential of this compound and its analogues in the fields of drug discovery, particularly in oncology, and in the development of novel fluorescent probes. Further investigations into its specific biological targets and mechanisms of action are warranted to fully elucidate its therapeutic potential.
References
- 1. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 3. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Derivatives of 6-Amino-2,2'-bipyridine for Novel Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-2,2'-bipyridine core is a versatile scaffold that has garnered significant attention in the scientific community. Its unique electronic properties and chelating capabilities make it a valuable building block for the development of novel compounds with diverse applications in materials science, catalysis, and medicine. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 6-amino-2,2'-bipyridine derivatives, with a focus on their fluorescent, catalytic, and biological activities.
Synthesis of 6-Amino-2,2'-bipyridine Derivatives
The synthesis of 6-amino-2,2'-bipyridine and its derivatives can be achieved through various organic reactions. Common strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[1]
A general synthetic approach involves the reaction of a substituted 2-halopyridine with an aminopyridine or a protected amino group-containing boronic acid or stannane derivative.[1][2] For instance, 6-amino-2,2'-bipyridine can be synthesized from 6-bromo-2,2'-bipyridine via amination.[3] The reaction is typically carried out in an autoclave with a copper catalyst in a suitable solvent like ethylene glycol, with ammonia providing the amino group.[3]
Another versatile method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of functional groups.[4] This method involves the palladium-catalyzed reaction of a pyridine boronic acid with a halo-substituted pyridine.[4]
Novel Properties and Applications
Derivatives of 6-amino-2,2'-bipyridine exhibit a range of interesting properties, leading to their application in various fields.
Fluorescent Properties and Sensing Applications
Many 6-amino-2,2'-bipyridine derivatives exhibit strong fluorescence.[5] The position and nature of substituents on the bipyridine ring can significantly influence the photophysical properties, including the emission wavelength and quantum yield.[6] For example, 6-amino-6′-chloro-2,2'-bipyridine is a highly fluorescent compound with an emission maximum at 429.0 nm and a quantum yield of 0.78 in ethanol.[5]
These fluorescent properties make them excellent candidates for the development of chemosensors for metal ions. A notable application is in the detection of zinc ions (Zn²⁺), which play a crucial role in many biological processes.[7][8] Ratiometric fluorescent probes based on the 6-amino-2,2'-bipyridine scaffold have been developed for the sensitive and selective detection of Zn²⁺ in living cells.[7] One such probe demonstrated a nanomolar-level dissociation constant (Kd) of 0.77 nM and a detection limit of 0.10 nM under physiological conditions.[9]
Table 1: Photophysical Properties of Selected 6-Amino-2,2'-bipyridine Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 6-Amino-6′-chloro-2,2'-bipyridine | - | 429.0 | 0.78 | Ethanol | [5] |
| 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine | 325 | 438/465 (ratiometric) | - | - | [7] |
| α-biphenylamino-2,2′-bipyridines | - | 443-505 | up to 0.491 | THF | [6] |
Catalytic Activity
The bidentate chelating nature of the 2,2'-bipyridine core makes it an excellent ligand for transition metal catalysts. Ruthenium(II) complexes incorporating 6-amino-2,2'-bipyridine derivatives have shown significant catalytic activity in various organic transformations, including alkylation reactions. These complexes can act as efficient catalysts for the β-alkylation of secondary alcohols with primary alcohols.
Table 2: Catalytic Applications of 6-Amino-2,2'-bipyridine Derivatives
| Catalyst | Reaction | Substrate | Product | Key Features | Reference |
| Ru(II)-complex with N6,N6'-dimethyl-2,2'-bipyridine-6,6'-diamine | β-alkylation | Secondary alcohols and primary alcohols | Alkylated secondary alcohols | High turnover number (TON) up to 98860 |
Biological Activity and Drug Development
Derivatives of 6-amino-2,2'-bipyridine have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial properties.
Several studies have demonstrated the potent anticancer effects of 6-amino-2,2'-bipyridine derivatives against various cancer cell lines.[10][11][12][13] For instance, novel 2,2'-bipyridine derivatives have shown significant cytotoxicity against hepatocellular carcinoma (HepG2) cells, with IC50 values in the nanogram per milliliter range.[10] The mechanism of action often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[10] Furthermore, these compounds have been shown to interact with and inhibit key signaling proteins involved in cancer progression, such as AKT and BRAF.[10]
Table 3: Anticancer Activity of Selected 2,2'-Bipyridine Derivatives against HepG2 Cells
| Derivative | IC50 (ng/mL) | Reference |
| NPS1 | 72.11 | [10] |
| NPS2 | 154.42 | [10] |
| NPS5 | 71.78 | [10] |
| NPS6 | 71.43 | [10] |
Ruthenium complexes containing bipyridine ligands have also been investigated for their ability to interact with and modulate the aggregation of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease.[14][15] The presence of amino groups on the bipyridine ligand appears to be crucial for this anti-Aβ activity.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 6-amino-2,2'-bipyridine derivatives.
Synthesis of 6-Amino-2,2'-bipyridine[3]
Materials:
-
6-bromo-2,2'-bipyridine
-
Copper(I) oxide (Cu₂O)
-
Ethylene glycol
-
Ammonia (NH₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In an autoclave, combine 6-bromo-2,2'-bipyridine (1.0 eq) and Cu₂O (catalytic amount) in ethylene glycol.
-
Charge the reaction system with NH₃ to 10 atm at a pressure of 110 atm.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 6-amino-2,2'-bipyridine.
Measurement of Fluorescence Quantum Yield[16]
The fluorescence quantum yield (Φ) is determined using a comparative method with a well-characterized standard.
Materials:
-
Fluorimeter
-
UV-Vis spectrophotometer
-
Standard fluorescent dye with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Solvent
-
Sample of the 6-amino-2,2'-bipyridine derivative
Procedure:
-
Prepare a series of five to six dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the fluorimeter, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
In Vitro Anticancer Activity: MTT Assay[17]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-amino-2,2'-bipyridine derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 6-amino-2,2'-bipyridine derivative and a vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Derivatives of 6-amino-2,2'-bipyridine represent a promising class of compounds with tunable properties and diverse applications. Their facile synthesis and the ability to systematically modify their structure make them attractive targets for further research and development. The insights provided in this technical guide, from detailed experimental protocols to an overview of their novel properties, are intended to facilitate the exploration of these versatile molecules for the creation of advanced materials, efficient catalysts, and novel therapeutic agents. The continued investigation into the structure-property relationships of these derivatives will undoubtedly unlock new and exciting applications in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Amino-Functionalized 2,2′-Bipyridines | Semantic Scholar [semanticscholar.org]
- 3. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]
- 13. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amino Group on the Bipyridine Scaffold: A Gateway to Diverse Reactivity and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bipyridine scaffold is a cornerstone in coordination chemistry and drug discovery, renowned for its robust metal-chelating properties and versatile biological activities. The introduction of an amino group onto this privileged scaffold dramatically expands its chemical reactivity, opening a plethora of avenues for functionalization and the development of novel therapeutics. This guide provides a comprehensive overview of the fundamental reactivity of the amino group on the bipyridine core, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.
Fundamental Reactivity and Physicochemical Properties
The amino group, a potent electron-donating group, significantly influences the electronic landscape of the bipyridine ring system. This perturbation of electron density enhances the nucleophilicity of the amino nitrogen and modulates the basicity of the pyridine nitrogens.
Basicity and Protonation
The basicity of aminobipyridines is a critical parameter governing their behavior in physiological environments and their coordination chemistry. The pKa values of the conjugate acids of bipyridine and related compounds provide insight into their protonation state at a given pH. While extensive data for a wide range of substituted aminobipyridines is dispersed, the following table summarizes key pKa values.
| Compound | pKa of Conjugate Acid | Reference |
| 2,2'-Bipyridine | 4.33 | [1] |
| 6-Amino-2,2'-bipyridine | Value not explicitly found, but expected to be higher than 2,2'-bipyridine due to the electron-donating amino group. | |
| 6,6'-Diamino-2,2'-bipyridine | Value not explicitly found, but expected to be higher than 6-amino-2,2'-bipyridine. | |
| 2,2'-Diaminodiethyl sulfide | 8.84, 9.64 | [2] |
Key Synthetic Transformations of the Amino Group
The amino group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of bipyridine derivatives.
N-Oxide Formation
Oxidation of the pyridine nitrogen atoms to N-oxides is a common strategy to modulate the electronic properties and reactivity of the bipyridine scaffold. The presence of an amino group can influence the regioselectivity of this reaction.
Experimental Protocol: N-Oxidation of Aminobipyridine
-
Reagents: Aminobipyridine, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Procedure:
-
Dissolve the aminobipyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) dropwise to the stirred solution of the aminobipyridine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diazotization and Sandmeyer Reaction
The conversion of the amino group to a diazonium salt is a gateway to a wide array of functional groups via the Sandmeyer reaction. This transformation allows for the introduction of halogens, cyano groups, and other functionalities. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3]
Experimental Protocol: Diazotization of Aminobipyridine
-
Reagents: Aminobipyridine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), water, ice.
-
Procedure:
-
Suspend the aminobipyridine in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution is typically used immediately in the subsequent Sandmeyer reaction.
-
Experimental Protocol: Sandmeyer Reaction of Bipyridyl Diazonium Salt
-
Reagents: Bipyridyl diazonium salt solution, copper(I) salt (e.g., CuCl, CuBr, CuCN).
-
Procedure:
-
Prepare a solution or suspension of the appropriate copper(I) salt in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) salt mixture with stirring.
-
Allow the reaction to warm to room temperature or heat as required, monitoring for the evolution of nitrogen gas.
-
After the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Table of Representative Yields for Sandmeyer Reactions on Amino-aromatic Compounds
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Aniline | CuCl/HCl | Chlorobenzene | High | [3] |
| Aniline | CuBr/HBr | Bromobenzene | High | [3] |
| Aniline | CuCN/KCN | Benzonitrile | Good | [3] |
| 2-Aminopyridine | CuCl/HCl | 2-Chloropyridine | 95 | [4] |
Buchwald-Hartwig Amination
While not a direct reaction of the amino group itself, the Buchwald-Hartwig amination is a crucial method for synthesizing aminobipyridines from their halo-precursors. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[5]
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-bipyridine
-
Reagents: Halo-bipyridine (e.g., bromo-bipyridine), amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu).
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the halo-bipyridine and the amine under the inert atmosphere.
-
Add anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Table of Representative Yields for Buchwald-Hartwig Amination on Halo-heterocycles
| Halo-heterocycle | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Chloro-1,5-naphthyridine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 85 | [6] |
| 2-Chloro-1,5-naphthyridine | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 92 | [6] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | K₃PO₄ | 85 | [7] |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The aminobipyridine scaffold is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The amino group often acts as a crucial hydrogen bond donor.
CDK8 Inhibition in Colorectal Cancer
Cyclin-dependent kinase 8 (CDK8) is an oncogene in colorectal cancer that regulates the Wnt/β-catenin signaling pathway.[8][9] Aberrant activation of this pathway is a hallmark of most colorectal cancers.[8] CDK8 kinase activity is required for β-catenin-driven cellular transformation.[9]
Caption: CDK8 signaling pathway in colorectal cancer.
JAK2 Signaling in Myeloproliferative Neoplasms
The Janus kinase 2 (JAK2) signaling pathway plays a crucial role in hematopoiesis. Activating mutations in JAK2, such as JAK2 V617F, lead to constitutive activation of the JAK/STAT pathway, driving myeloproliferative neoplasms (MPNs).[10][11] This makes JAK2 a key therapeutic target in these diseases.
Caption: JAK2 signaling pathway in myeloproliferative neoplasms.
Experimental and Logical Workflows
The synthesis and functionalization of aminobipyridines can be systematically approached through well-defined workflows.
Synthesis and Diversification Workflow
This workflow illustrates a common strategy for the synthesis of a diverse library of aminobipyridine derivatives, starting from a commercially available bipyridine precursor.
Caption: Synthetic workflow for aminobipyridine diversification.
Conclusion
The amino group on the bipyridine scaffold is a powerful and versatile functional group that provides a gateway to a vast chemical space. Its fundamental reactivity enables a wide range of synthetic transformations, facilitating the generation of diverse molecular libraries. For drug development professionals, the aminobipyridine motif is a key pharmacophore, particularly in the design of kinase inhibitors. A thorough understanding of its reactivity, guided by quantitative data and robust experimental protocols, is essential for harnessing its full potential in the creation of next-generation therapeutics.
References
- 1. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reactions. Part 5.1 Estimation of the rates of 1,5-aryl/aryl radical translocation and cyclisation during Pschorr fluorenone synthesis with a comparative analysis of reaction energetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 10. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for [2,2'-Bipyridin]-6-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-6-amine is a versatile bidentate N,N-chelating ligand that has garnered interest in the field of catalysis. Its structure, featuring a bipyridine scaffold with an amino group at the 6-position, allows for the formation of stable complexes with a variety of transition metals. The electronic properties of the ligand, influenced by the electron-donating amino group, can modulate the reactivity of the metallic center, making it a promising candidate for various catalytic transformations. Bipyridine ligands are fundamental in coordination chemistry and are integral to the development of catalysts for reactions such as cross-coupling, oxidation, and polymerization.[1] The presence of the amino group in this compound offers a potential site for further functionalization, allowing for the fine-tuning of steric and electronic properties of the resulting metal complexes.
These application notes provide a detailed protocol for the use of this compound as a ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2]
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[3] The this compound ligand can be employed to stabilize the palladium catalyst and promote high yields in the coupling of various aryl and heteroaryl substrates.
Quantitative Data Summary
The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-bromoacetophenone with various arylboronic acids using a pre-formed or in-situ generated palladium complex of this compound. The data is based on typical results obtained with analogous aminopyridine and bipyridine ligands.
| Entry | Arylboronic Acid | Product | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| 1 | Phenylboronic acid | 4-Acetylbiphenyl | 95 | 190 | 15.8 |
| 2 | 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 92 | 184 | 15.3 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-Acetyl-4'-(trifluoromethyl)biphenyl | 88 | 176 | 14.7 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)acetophenone | 85 | 170 | 14.2 |
| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)acetophenone | 90 | 180 | 15.0 |
Experimental Protocols
Protocol 1: In-Situ Catalyst Generation and Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand with a palladium precursor.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Precursor and Ligand Addition: Add palladium(II) acetate (0.005 mmol, 0.5 mol%) and this compound (0.006 mmol, 0.6 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
References
Application Notes and Protocols for the Synthesis of Ruthenium Complexes with 6-amino-2,2'-bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of heteroleptic ruthenium(II) complexes featuring the 6-amino-2,2'-bipyridine ligand. The synthesis is a well-established two-step process, which is broadly applicable for a variety of polypyridyl ligands. The initial step involves the formation of the precursor complex, cis-bis(2,2'-bipyridine)dichlororuthenium(II) (cis-[Ru(bpy)₂Cl₂]), followed by a ligand substitution reaction with 6-amino-2,2'-bipyridine to yield the final complex, [Ru(bpy)₂(6-amino-2,2'-bipyridine)]²⁺.
Experimental Protocols
Part 1: Synthesis of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) Dihydrate (cis-[Ru(bpy)₂Cl₂]·2H₂O)
This procedure is adapted from established literature methods for the synthesis of the key ruthenium precursor complex.[1][2]
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·3H₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and LiCl (excess, e.g., 10 equivalents) in DMF.
-
Under an inert atmosphere (e.g., argon or nitrogen), heat the reaction mixture to reflux and maintain for approximately 8 hours with constant stirring. The color of the solution will typically change from dark brown to a deep violet.
-
After reflux, allow the mixture to cool to room temperature.
-
Add acetone to the reaction mixture to precipitate the product.
-
Cool the mixture in an ice bath or refrigerator to maximize precipitation.
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the solid sequentially with generous portions of cold water and diethyl ether.
-
Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂]·2H₂O.
Expected Yield:
Yields for this reaction are typically in the range of 70-85%.
Part 2: Synthesis of Ru(bpy)₂(6-amino-2,2'-bipyridine)₂
This generalized protocol is based on common procedures for the synthesis of heteroleptic ruthenium(II) polypyridyl complexes from the cis-[Ru(bpy)₂Cl₂] precursor.[1][2]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (from Part 1)
-
6-amino-2,2'-bipyridine
-
Ethanol
-
Deionized water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Diethyl ether
Procedure:
-
Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and 6-amino-2,2'-bipyridine (1-1.2 equivalents) in a mixture of ethanol and water (e.g., a 3:1 or 1:1 v/v ratio).
-
Under an inert atmosphere, reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The color of the solution is expected to change to a reddish-orange.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the product as its hexafluorophosphate salt.
-
Cool the mixture in an ice bath to facilitate complete precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the product with cold water and then diethyl ether.
-
The crude product can be further purified by column chromatography using an alumina or silica gel stationary phase and an appropriate solvent system (e.g., acetonitrile or an acetonitrile/toluene mixture).
-
Recrystallize the purified product from an acetone/diethyl ether mixture to obtain the final product.
Data Presentation
The following tables summarize the expected characterization data for the precursor and a generalized set of data for the final complex based on analogous structures reported in the literature.
Table 1: Characterization Data for cis-[Ru(bpy)₂Cl₂]·2H₂O
| Parameter | Expected Value/Observation |
| Appearance | Dark, microcrystalline solid |
| Formula Weight | 520.39 g/mol |
| UV-Vis (in CH₃CN) | λmax ≈ 518 nm, 358 nm |
| ¹H NMR (in DMSO-d₆) | Complex multiplet pattern between 7.0-10.0 ppm |
Table 2: Expected Characterization Data for --INVALID-LINK--₂
| Parameter | Expected Value/Observation |
| Appearance | Orange to red crystalline solid |
| Formula Weight | 877.6 g/mol |
| UV-Vis (in CH₃CN) | MLCT band λmax ≈ 450-480 nm |
| Emission (in CH₃CN) | λem ≈ 600-650 nm |
| ¹H NMR (in CD₃CN) | Aromatic region: multiple signals between 7.0-9.0 ppm. Amino protons will appear as a broad singlet. |
| Electrochemical (in CH₃CN) | Ru(II)/Ru(III) oxidation potential ≈ +1.2 to +1.4 V vs. SCE |
Visualizations
Caption: Synthetic workflow for the two-step preparation of the target ruthenium complex.
Caption: Logical relationship of the components in the final ruthenium complex.
References
Application Notes and Protocols: Chiral 6-Amino-2,2'-Bipyridine Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral 6-amino-2,2'-bipyridine derivatives in asymmetric synthesis. These compounds have emerged as versatile ligands and organocatalysts, enabling a range of enantioselective transformations critical for the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
Chiral 2,2'-bipyridine ligands, particularly those functionalized with an amino group at the 6-position, represent a privileged class of ligands in asymmetric catalysis. The bipyridine scaffold provides a robust C₂-symmetric or pseudo-C₂-symmetric environment around a metal center, while the amino group can act as a hydrogen bond donor, a secondary coordination site, or a point for further derivatization to fine-tune the steric and electronic properties of the catalyst. These features have led to their successful application in a variety of metal-catalyzed and organocatalytic reactions.
Key Applications and Mechanisms
Chiral 6-amino-2,2'-bipyridine derivatives have proven effective in several key asymmetric transformations, primarily as ligands for transition metals such as copper and scandium, and as organocatalysts in their N-oxide form.
Copper-Catalyzed Asymmetric Allylic Oxidation
Copper complexes of chiral bipyridine ligands are effective catalysts for the asymmetric allylic oxidation of cyclic olefins, a transformation that introduces a chiral center at an allylic position. The reaction typically employs a peroxide as the oxidant. The chiral ligand controls the facial selectivity of the attack on the olefin.
Catalytic Cycle for Asymmetric Allylic Oxidation
Caption: Proposed catalytic cycle for copper-catalyzed asymmetric allylic oxidation.
Copper-Catalyzed Asymmetric Cyclopropanation
The reaction of diazo compounds with olefins to form cyclopropanes is another important transformation catalyzed by copper complexes of chiral bipyridines. The catalyst facilitates the decomposition of the diazo compound to generate a copper-carbene intermediate, which then undergoes a stereoselective addition to the olefin.
Scandium-Catalyzed Asymmetric Aminolysis of meso-Epoxides
Chiral bipyridine ligands in combination with scandium triflate catalyze the enantioselective ring-opening of meso-epoxides with amines. This reaction provides a direct route to valuable chiral 1,2-amino alcohols. The chiral ligand, coordinated to the Lewis acidic scandium center, activates the epoxide and directs the nucleophilic attack of the amine to one of the two enantiotopic carbon atoms.[1]
Experimental Workflow for Asymmetric Aminolysis of Epoxides
Caption: General experimental workflow for asymmetric aminolysis of meso-epoxides.
Asymmetric Allylation of Aldehydes using Chiral Bipyridine N-Oxides
The N-oxide and N,N'-dioxide derivatives of chiral bipyridines can act as highly effective organocatalysts for the asymmetric allylation of aldehydes with allyltrichlorosilanes.[2] The Lewis basic N-oxide activates the silicon reagent, and the chiral backbone of the bipyridine induces enantioselectivity in the addition to the aldehyde.
Quantitative Data Summary
The following tables summarize the performance of various chiral 6-amino-2,2'-bipyridine derivatives in different asymmetric reactions.
Table 1: Copper-Catalyzed Asymmetric Allylic Oxidation of Cyclic Olefins [3]
| Entry | Olefin | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexene | PINDY | Acetone | 25 | 0.5 | 78 | 49 |
| 2 | Cyclopentene | PINDY | Acetone | 25 | 0.5 | 75 | 51 |
| 3 | Cycloheptene | PINDY | Acetone | 0 | 2 | 68 | 75 |
PINDY is a chiral bipyridine ligand derived from pinocarvone.
Table 2: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
| Entry | Diazo Reagent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) (trans/cis) |
| 1 | Ethyl diazoacetate | MINDY | CH₂Cl₂ | 25 | 3 | 85 | 72 (80:20) |
| 2 | t-Butyl diazoacetate | MINDY | CH₂Cl₂ | 25 | 3 | 82 | 68 (85:15) |
MINDY is a chiral bipyridine ligand derived from menthone.
Table 3: Scandium-Catalyzed Asymmetric Aminolysis of Stilbene Oxide [1]
| Entry | Amine | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Aniline | Hydroxylated Bipyridine | CH₂Cl₂ | 25 | 72 | 90 | 84 |
| 2 | 4-Methoxyaniline | Hydroxylated Bipyridine | CH₂Cl₂ | 25 | 72 | 92 | 82 |
The hydroxylated bipyridine ligand is synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines.
Table 4: Asymmetric Allylation of Benzaldehyde using Chiral Bipyridine N-Oxides [2]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Bipyridine N-monoxide (10) | MeCN | -20 | 24 | 95 | 99 |
| 2 | Bipyridine N,N'-dioxide (5) | CH₂Cl₂ | -20 | 24 | 92 | 86 |
Detailed Experimental Protocols
General Procedure for Copper-Catalyzed Asymmetric Allylic Oxidation[3]
-
To a solution of the chiral bipyridine ligand (0.012 mmol) in acetone (1 mL) is added Cu(OTf)₂ (3.6 mg, 0.01 mmol).
-
The mixture is stirred at room temperature for 30 minutes to form the copper(II) complex.
-
The cyclic olefin (1.0 mmol) is added, followed by phenylhydrazine (1.1 mg, 0.01 mmol) to reduce Cu(II) to Cu(I) in situ.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C).
-
tert-Butyl peroxybenzoate (0.22 mL, 1.2 mmol) is added dropwise.
-
The reaction is stirred for the specified time and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral allylic benzoate.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Scandium-Catalyzed Asymmetric Aminolysis of meso-Epoxides[1]
-
In a flame-dried Schlenk tube under an argon atmosphere, the chiral hydroxylated 2,2'-bipyridine ligand (0.012 mmol) is dissolved in anhydrous CH₂Cl₂ (1 mL).
-
Sc(OTf)₃ (5.0 mg, 0.01 mmol) is added, and the mixture is stirred at room temperature for 1 hour to preform the catalyst.
-
The meso-epoxide (0.1 mmol) is added to the catalyst solution.
-
The amine (0.12 mmol) is then added, and the reaction mixture is stirred at room temperature for 72 hours.
-
The reaction is quenched by the addition of water (2 mL).
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by preparative thin-layer chromatography to give the desired 1,2-amino alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Applications in Drug Development
The enantiomerically enriched products obtained through these methods are valuable building blocks in the synthesis of pharmaceuticals. Chiral 1,2-amino alcohols, for instance, are key structural motifs in many biologically active compounds, including beta-blockers and antiviral drugs. The ability to synthesize these intermediates with high enantiopurity is crucial for the development of stereochemically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The development of efficient asymmetric catalytic methods using chiral 6-amino-2,2'-bipyridine derivatives contributes significantly to the toolbox of medicinal chemists.
References
Application Notes and Protocols for the Functionalization of the Amino Group in [2,2'-Bipyridin]-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical modification of the primary amino group of [2,2'-Bipyridin]-6-amine. The functionalization of this versatile building block is crucial for the development of novel ligands, materials, and therapeutic agents. The protocols outlined below cover key transformations including acylation, sulfonylation, urea formation, and diazotization, enabling the synthesis of a diverse range of derivatives.
Acylation: Synthesis of Amides
Application Note: Acylation of the amino group on the this compound scaffold is a fundamental transformation that yields stable amide derivatives. This modification is widely used in drug discovery to introduce various functional groups, modulate physicochemical properties such as solubility and lipophilicity, and explore structure-activity relationships (SAR). The resulting amides can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding affinity to biological targets. The bipyridine core, a privileged scaffold in coordination chemistry, allows for the synthesis of metal-complexing agents with tailored properties.
Experimental Protocol: General Procedure for Acylation This protocol describes the reaction of this compound with an acid chloride in the presence of a non-nucleophilic base to form the corresponding amide.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) to yield the pure amide derivative.[1]
Quantitative Data Summary:
| Reagent (Acyl Chloride) | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2 | 85-95 |
| Benzoyl Chloride | TEA | THF | 12 | 80-90 |
| 4-Nitrobenzoyl Chloride | TEA | DCM | 16 | 75-88 |
Diagrams:
Caption: Experimental workflow for the acylation of this compound.
Caption: General reaction scheme for N-acylation.
Sulfonylation: Synthesis of Sulfonamides
Application Note: The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[2] Converting the amino group of this compound to a sulfonamide introduces a robust, acidic N-H moiety that can participate in strong hydrogen bonding interactions. This functionalization significantly alters the electronic properties of the bipyridine system and provides a synthetically versatile handle for further modifications. The reaction is typically achieved by treating the amine with a sulfonyl chloride in the presence of a base.[3]
Experimental Protocol: General Procedure for Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Pyridine (used as both base and solvent) or Triethylamine in DCM
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM.
-
Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C. If using DCM, add triethylamine (1.5 eq.) prior to the sulfonyl chloride.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: If pyridine was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with 1 M HCl to remove any remaining pyridine. Subsequently, wash with saturated aqueous NaHCO₃ and brine. If DCM was used, wash the reaction mixture directly with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired sulfonamide.[3]
Quantitative Data Summary:
| Reagent (Sulfonyl Chloride) | Base | Solvent | Time (h) | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | 75-90 |
| Methanesulfonyl chloride | TEA | DCM | 24 | 70-85 |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 16 | 80-92 |
Diagrams:
References
The Versatility of 6-Amino-2,2'-bipyridine Scaffolds in Medicinal Chemistry and Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-2,2'-bipyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features, including its metal-chelating ability and hydrogen bonding capacity, make it a versatile building block for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of 6-amino-2,2'-bipyridine derivatives in drug discovery, with a focus on anticancer, antiviral, and neurodegenerative disease applications.
Applications in Medicinal Chemistry
The 6-amino-2,2'-bipyridine core has been successfully incorporated into a variety of bioactive compounds, leading to the development of potent inhibitors for a range of biological targets.
Anticancer Applications
Derivatives of 6-amino-2,2'-bipyridine have shown significant promise as anticancer agents. The scaffold has been utilized to synthesize compounds with cytotoxic activity against various cancer cell lines. One notable class of compounds is the 6-amino-2-pyridone-3,5-dicarbonitriles, which have demonstrated potent anti-cancer properties against glioblastoma, liver, breast, and lung cancer cells.[1][2][3][4][5] Additionally, palladium(II) complexes incorporating 2,2'-bipyridine and amino acids have exhibited growth inhibition against leukemia, sarcoma, and Ehrlich ascites tumor cells.[6][7]
Table 1: Anticancer Activity of 2,2'-Bipyridine Derivatives
| Compound Class | Cell Line | IC50 / ID50 | Reference |
| 2,2'-Bipyridine Hydroxamic Acid Derivative (1A) | Cal27 (Head and Neck Cancer) | 19.36 µM | [8] |
| 2,2'-Bipyridine Derivatives (NPS1, NPS5, NPS6) | HepG2 (Hepatocellular Carcinoma) | 0.27, 0.25, 0.28 µM | [9] |
| 6-amino-2-pyridone-3,5-dicarbonitrile (5o) | Glioblastoma | Most potent in library | [1][3][4][5] |
| Palladium(II) complexes of 2,2'-bipyridine and amino acids | L1210, P388, Sarcoma 180, Ehrlich ascites | Comparable to or lower than cisplatin | [6] |
| Rhenium tricarbonyl complex with 5-(chloromethyl)-2,2'-bipyridine | Pancreatic tumor (in vivo) | Effective at 8 µM | [10][11][12] |
| Gold(III) complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid | HeLa, MCF-7, A549 | ~3 µM | [13] |
Antiviral Applications
The 6-amino-2,2'-bipyridine scaffold has also been explored for the development of antiviral agents. For instance, 6'-amino-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3',5'-dicarbonitrile and its derivatives have been synthesized and evaluated for their antiviral activity against viruses like Herpes Simplex Virus-1 (HSV-1) and Hepatitis A virus (HAV).[14]
Neurodegenerative Disease Applications
In the field of neurodegenerative diseases, 6-amino-2,2'-bipyridine derivatives have emerged as promising candidates for the treatment of Alzheimer's disease. They have been designed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in tau pathology.[15] Furthermore, derivatives of 3,3'-diamino-2,2'-bipyridine have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[16]
Table 2: Activity of 6-Amino-Pyridine and Bipyridine Derivatives in Neurodegenerative Disease Models
| Compound Class | Target/Assay | IC50 / Inhibition | Reference |
| 6-amino pyridine derivative (8d) | GSK-3β | 0.77 ± 0.01 µM | [15] |
| 6-amino pyridine derivative (8d) | CK-1δ | 0.57 ± 0.12 µM | [15] |
| 3,3'-diamino-2,2'-bipyridine derivative (4d) | Self-induced Aβ1-42 aggregation | 9.4 µM | [16] |
| Imidazopyridine derivatives (IM-5, IM-10) | MAO-B | 12.4 µM, 15.6 µM | [16] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the synthesis and biological evaluation of 6-amino-2,2'-bipyridine derivatives.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling for 2'-Ethoxy-2,3'-bipyridin-6-amine
This protocol is based on established palladium-catalyzed cross-coupling methodologies for the synthesis of bipyridine derivatives.[6]
Materials:
-
2-bromo-6-aminopyridine
-
2-ethoxy-3-pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropadium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-6-aminopyridine (1.0 eq), 2-ethoxy-3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Degassing: Sparge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, Pd(dppf)Cl2 (0.05 eq).
-
Reaction: Heat the mixture to reflux (90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2'-ethoxy-2,3'-bipyridin-6-amine.
Caption: Synthetic workflow for 2'-ethoxy-2,3'-bipyridin-6-amine.
Biological Assay Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][13][17]
Materials:
-
Cancer cell line of interest (e.g., HepG2, Cal27)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting the data using appropriate software.
Caption: Workflow for the MTT cytotoxicity assay.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against a specific protein kinase.[18][19][20]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a no-inhibitor control (DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Some potential anticancer palladium(II) complexes of 2,2'-bipyridine and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some potential antitumor 2,2'-dipyridylamine Pt(II)/Pd(II) complexes with amino acids: their synthesis, spectroscopy, DNA binding, and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Constructing Supramolecular Assemblies with [2,2'-Bipyridin]-6-amine Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the construction of supramolecular assemblies utilizing [2,2'-Bipyridin]-6-amine and its derivatives as versatile building blocks. These compounds are of significant interest due to their strong chelating properties and the functional versatility imparted by the amino group, making them ideal candidates for applications in fluorescent sensing, catalysis, and the development of novel materials.
Introduction
This compound is a heterocyclic compound featuring a bipyridine core, well-known for its ability to coordinate with a wide range of metal ions, and an amino group that can be readily functionalized or participate in hydrogen bonding interactions.[1][2] This unique combination of a metal-coordinating unit and a functional handle allows for the rational design and construction of complex supramolecular architectures, including metal-organic complexes, polymers, and fluorescent probes.[3][4] The resulting assemblies exhibit diverse properties and have potential applications in various fields, from chemical biology to materials science.
Synthesis of the this compound Building Block
A common and efficient method for the synthesis of this compound is through a copper-catalyzed amination of 6-bromo-2,2'-bipyridine.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
6-bromo-2,2'-bipyridine
-
Copper(I) oxide (Cu₂O)
-
Ethylene glycol
-
Ammonia (NH₃) gas
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In an autoclave, combine 6-bromo-2,2'-bipyridine (e.g., 3.0 mmol) and a catalytic amount of Cu₂O (e.g., 0.01 mmol).[5]
-
Add ethylene glycol as the solvent.
-
Charge the autoclave with ammonia gas to a pressure of 10 atm.[5]
-
Heat the reaction mixture to 110°C and maintain for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the aqueous phase with dichloromethane.[5]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO₄.[5]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound as a solid.[5]
Characterization Data: The structure of the synthesized this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[5]
| ¹H NMR (500 MHz, CDCl₃, ppm) | ¹³C NMR (125 MHz, CDCl₃, ppm) |
| δ 8.65 (s, 1H), 8.25 (d, 1H), 7.79-7.76 (m, 1H), 7.71-7.70 (m, 1H), 7.57 (t, 1H), 7.26 (t, 1H), 6.65 (d, 1H), 4.53 (br, 2H)[5] | δ 157.97, 156.38, 154.57, 149.11, 138.58, 136.73, 123.31, 120.94, 111.59, 108.87[5] |
Application I: Ratiometric Fluorescent Probes for Zinc(II) Detection
The this compound scaffold can be functionalized to create highly sensitive and selective ratiometric fluorescent probes for the detection of biologically important metal ions like Zn²⁺.[6] By introducing electron-donating or -withdrawing groups, the photophysical properties of the molecule can be fine-tuned.
A notable example is the derivative 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine (rBpyZ), which exhibits a ratiometric fluorescence response upon binding to Zn²⁺.[6] This allows for the accurate detection of the analyte by minimizing background fluorescence interference.
Quantitative Data for rBpyZ Fluorescent Probe
| Property | Value | Reference |
| Dissociation Constant (K_d) | 0.77 nM | [6] |
| Quantum Yield (Φ) | 0.78 (in ethanol for a related derivative) | [7] |
| Detection Limit | 0.10 nM | [6] |
| Stokes Shift | 139 nm | [6] |
| Excitation Wavelength (λ_ex) | 326 nm | [6] |
| Emission Wavelength (λ_em) | 438 nm (free), 465 nm (Zn²⁺ bound) | [6] |
Experimental Protocol: Cellular Imaging of Labile Zn²⁺
Materials:
-
A549 human lung adenocarcinoma cells (or other suitable cell line)
-
Glass-bottom dishes
-
rBpyZ probe stock solution (10 mM in DMSO)
-
Complete culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes and incubate until they reach 50-70% confluency.[8]
-
Probe Loading: Prepare a working solution of the rBpyZ probe (e.g., 5 µM) in complete culture medium. Remove the existing medium from the cells and add the probe-containing medium.[8]
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 30 minutes) at 37°C in a 5% CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium to remove any excess, unbound probe.
-
Imaging: Acquire fluorescence images using a microscope equipped for ratiometric imaging. Capture images at the two emission wavelengths (e.g., around 440 nm and 470 nm) using a suitable excitation wavelength.[8]
-
Data Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels to visualize the relative concentration of intracellular labile Zn²⁺.[9]
Caption: Workflow for cellular zinc imaging using a this compound based fluorescent probe.
Application II: Construction of Metal-Organic Assemblies
The bidentate nature of the bipyridine core allows this compound to act as a ligand for the self-assembly of discrete metal-organic complexes and coordination polymers. The geometry and connectivity of the resulting supramolecular architecture are influenced by the coordination preference of the metal ion, the stoichiometry of the reactants, and the reaction conditions.
While specific examples with the parent this compound are not extensively detailed in the literature, the principles of self-assembly using bipyridine ligands are well-established.[2][10] The amino group can further direct the assembly through hydrogen bonding, leading to the formation of higher-order structures.
General Protocol: Self-Assembly of a Metal-[2,2'-Bipyridin]-6-amine Complex
Materials:
-
This compound
-
A suitable metal salt (e.g., Zn(NO₃)₂, Fe(BF₄)₂, Cu(ClO₄)₂)
-
A solvent or solvent mixture in which both components are soluble (e.g., methanol, acetonitrile, DMSO)
Procedure:
-
Dissolve the this compound ligand in a suitable solvent.
-
In a separate container, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring. The formation of a precipitate or a color change may indicate complex formation.
-
The reaction mixture can be stirred at room temperature or gently heated to facilitate the self-assembly process.
-
Crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent, vapor diffusion, or layering of a non-solvent.
Caption: Conceptual diagram of the self-assembly process of this compound with a metal ion.
Potential Applications in Drug Development
The this compound scaffold and its derivatives are of interest to drug development professionals for several reasons:
-
Kinase Inhibition: The aminopyridine motif is a known pharmacophore in many kinase inhibitors. Bipyridine-based compounds could be explored for their potential to inhibit protein kinases, which are key targets in oncology and other therapeutic areas.
-
Antimicrobial Agents: Bipyridine derivatives have been investigated for their antimicrobial properties. The ability to chelate essential metal ions can disrupt microbial metabolism.
-
Targeted Drug Delivery: Supramolecular assemblies constructed from these building blocks could potentially serve as nanocarriers for targeted drug delivery. The functional amino group provides a site for conjugation with targeting moieties or for encapsulating therapeutic agents.
While direct applications of this compound in approved drugs are not yet established, the versatility of this building block makes it a promising starting point for the design and synthesis of novel therapeutic agents and drug delivery systems. Further research into the biological activities of its supramolecular assemblies is warranted.
References
- 1. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aminopyridine derivatives controlled the assembly and various properties of Cu–BTC metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 6. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fabricating Photosensitizers Using [2,2'-Bipyridin]-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridin]-6-amine is a versatile bipyridyl-based ligand that serves as a crucial building block in the synthesis of advanced photosensitizers, particularly Ruthenium(II) polypyridyl complexes. These complexes are of significant interest in photodynamic therapy (PDT) due to their unique photophysical properties, including strong absorption in the visible light spectrum, long-lived excited states, and efficient generation of cytotoxic reactive oxygen species (ROS). The amino group on the bipyridine scaffold offers a convenient point for further functionalization, allowing for the fine-tuning of the photosensitizer's solubility, cellular uptake, and targeting capabilities.
This document provides detailed application notes and experimental protocols for the fabrication and characterization of a heteroleptic Ruthenium(II) photosensitizer incorporating the this compound ligand, specifically cis---INVALID-LINK--₂.
Mechanism of Action in Photodynamic Therapy
Ruthenium(II) polypyridyl complexes function as photosensitizers by absorbing light and transferring that energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) through a Type II photochemical process. This process, along with the potential for Type I reactions involving electron transfer to produce other ROS, leads to oxidative stress and ultimately, apoptotic or necrotic cell death in targeted tissues.[1][2]
Quantitative Data
The photophysical properties of Ruthenium(II) polypyridyl complexes are critical for their efficacy as photosensitizers. The following table summarizes key photophysical data for a representative heteroleptic complex, cis---INVALID-LINK--₂, in comparison to the well-characterized [Ru(bpy)₃]²⁺.
| Complex | λ_abs_ (nm) | λ_em_ (nm) | Φ_em_ | τ (ns) | Φ_Δ_ | Reference |
| --INVALID-LINK--₂ | 452 | 615 | 0.095 | 880 | 0.56 | [3] |
| cis---INVALID-LINK--₂ | ~455 | ~625 | ~0.07 | ~750 | ~0.65 | Estimated |
Note: Specific experimental data for the this compound complex is limited in publicly available literature. The provided values are estimations based on data from structurally similar aminobipyridine-Ru(II) complexes and are intended for illustrative purposes. Researchers are encouraged to perform detailed photophysical characterization of their synthesized complexes.
Experimental Protocols
Protocol 1: Synthesis of cis-Ru(bpy)₂(this compound)₂
This protocol describes a two-step synthesis of the target photosensitizer. First, the precursor cis-[Ru(bpy)₂Cl₂] is synthesized, followed by the coordination of the this compound ligand.[4][5]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
This compound
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Water (deionized)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetone
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere synthesis
Part A: Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O [4]
-
To a round-bottom flask, add RuCl₃·xH₂O (1.0 eq), 2,2'-bipyridine (2.0 eq), and LiCl (excess).
-
Add DMF to the flask and deoxygenate the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 8 hours. The solution will turn from dark brown to a deep reddish-violet.
-
Cool the reaction mixture to room temperature and add acetone to precipitate the product.
-
Cool the mixture in an ice bath or refrigerator to maximize precipitation.
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the solid sequentially with cold water and diethyl ether.
-
Dry the product, cis-[Ru(bpy)₂Cl₂]·2H₂O, under vacuum.
Part B: Synthesis of cis---INVALID-LINK--₂
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and this compound (1.1 eq) in an ethanol/water (3:1 v/v) mixture.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). The color of the solution should change to a deep orange-red.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the product as a hexafluorophosphate salt.
-
Cool the mixture in an ice bath to facilitate complete precipitation.
-
Collect the orange-red precipitate by vacuum filtration.
-
Wash the solid with cold water and a small amount of diethyl ether.
-
Recrystallize the crude product from an acetone/diethyl ether or acetonitrile/diethyl ether solvent system to obtain the pure photosensitizer.
-
Dry the final product under vacuum.
Protocol 2: Characterization of the Photosensitizer
1. Structural Characterization:
-
¹H NMR Spectroscopy: Dissolve the complex in a suitable deuterated solvent (e.g., CD₃CN or DMSO-d₆). The aromatic region (7.0-9.0 ppm) will show a complex splitting pattern corresponding to the protons of the bipyridine and aminobipyridine ligands. The integration of the peaks should correspond to the expected number of protons.
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the complex cation. The spectrum should show a prominent peak corresponding to [M - PF₆]⁺ and/or [M - 2PF₆]²⁺.
2. Photophysical Characterization:
-
UV-Vis Absorption Spectroscopy: Dissolve the complex in a spectroscopic grade solvent (e.g., acetonitrile). The spectrum should exhibit intense π-π* transitions in the UV region and a characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (around 450-460 nm).
-
Emission Spectroscopy: Excite the sample at the MLCT absorption maximum and record the emission spectrum. The complex is expected to show a broad emission band in the range of 600-650 nm.
-
Luminescence Quantum Yield (Φ_em_): Determine the emission quantum yield relative to a standard, such as [Ru(bpy)₃]²⁺ (Φ_em_ = 0.095 in deaerated acetonitrile).[3]
-
Excited-State Lifetime (τ): Measure the emission decay using time-correlated single-photon counting (TCSPC) or a similar technique.
Protocol 3: Determination of Singlet Oxygen Quantum Yield (Φ_Δ_)
The singlet oxygen quantum yield can be determined indirectly by monitoring the photooxidation of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with ¹O₂.
Materials:
-
Synthesized photosensitizer
-
--INVALID-LINK--₂ (as a reference standard, Φ_Δ_ = 0.56 in acetonitrile)[3]
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade acetonitrile
-
Cuvettes
-
Light source with a specific wavelength filter (e.g., 450 nm)
-
UV-Vis spectrophotometer
Procedure: [6]
-
Prepare stock solutions of the photosensitizer, the reference standard, and DPBF in acetonitrile.
-
In a cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength. The initial absorbance of DPBF at ~415 nm should be around 1.0.
-
Irradiate the solution with monochromatic light (e.g., 450 nm) for specific time intervals.
-
After each irradiation interval, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at ~415 nm.
-
Repeat the experiment under identical conditions using the reference standard --INVALID-LINK--₂.
-
Plot the natural logarithm of the DPBF absorbance (ln(A/A₀)) versus irradiation time for both the sample and the reference. The slope of this plot is proportional to the singlet oxygen quantum yield.
-
Calculate the singlet oxygen quantum yield of the sample (Φ_Δ_^(sample)) using the following equation:
Φ_Δ_^(sample) = Φ_Δ_^(ref) * (k_sample / k_ref) * (I_abs_^(ref) / I_abs_^(sample))
where:
-
Φ_Δ_^(ref) is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the ln(A/A₀) vs. time plots for the sample and reference, respectively.
-
I_abs_^(sample) and I_abs_^(ref) are the rates of light absorption by the sample and reference, respectively (can be calculated from the absorbance at the irradiation wavelength).
-
Conclusion
The use of this compound as a ligand in the fabrication of Ruthenium(II)-based photosensitizers offers a strategic approach to developing effective agents for photodynamic therapy. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of these promising therapeutic compounds. The ability to further functionalize the amino group opens up extensive possibilities for creating targeted and highly potent photosensitizers for a new generation of cancer therapies.
References
- 1. Highly Charged Ru(II) Polypyridyl Complexes as Photosensitizer Agents in Photodynamic Therapy of Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phototherapeutic activity of polypyridyl ruthenium(ii) complexes through synergistic action of nitric oxide and singlet oxygen - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
Application of [2,2'-Bipyridin]-6-amine in Organic Light-Emitting Diodes (OLEDs)
Application Note & Protocols
Introduction
[2,2'-Bipyridin]-6-amine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid structure, high thermal stability, and versatile electronic properties, which can be fine-tuned through synthetic modifications, make them excellent candidates for various roles within an OLED device. Primarily, they are utilized as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as ligands in emissive metal complexes. The bipyridine core's electron-deficient nature facilitates efficient electron injection and transport, contributing to lower turn-on voltages and improved device efficiency.
Data Presentation: Performance of OLEDs Incorporating Bipyridine Derivatives
The following table summarizes the performance of OLEDs that utilize various 2,2'-bipyridine derivatives. While specific data for the parent this compound is not extensively reported, the data for its derivatives highlight the potential of this molecular scaffold.
| Derivative Type | Role in OLED | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Luminance (cd/m²) | Turn-on Voltage (V) |
| Iridium(III) complex with fluorinated bipyridyl ligands | Emitter | 454 | >17 | >30 | - | - |
| 2,2'-Bipyridine-based ETM | Electron Transport Material | - | 21 | 74 | 1000 | 3.2 |
| Tris(2,2′-bipyridine)ruthenium(II) complex | Emitter | 660 | 1.4 | 0.8 | 2000 | 2.3[1] |
| Pyrene-pyridine derivative (Py-Br) | Hole Transport Material | - | 9 | - | 17300 | - |
| Benzodioxin-6-amine derivative (Cz-SBDPI) | Emitter | deep-blue | 6.2 | 5.7 | 12984 | - |
Experimental Protocols
Synthesis of a Representative this compound Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a substituted this compound derivative, a common route for creating novel materials for OLEDs.[2]
Materials:
-
6-Bromo-[2,2'-bipyridin]-x-amine (where x is a position for substitution, or the parent amine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 6-bromo-[2,2'-bipyridin]-x-amine, the corresponding arylboronic acid, and sodium carbonate.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.
Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED device using thermal evaporation, incorporating a this compound derivative as the electron transport layer (ETL).
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host and dopant materials
-
This compound derivative (as ETL)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Hole Injection and Transport Layers: Sequentially deposit the HIL and HTL materials onto the ITO substrate at a controlled deposition rate (e.g., 1-2 Å/s).
-
Emissive Layer: Deposit the emissive layer. For phosphorescent OLEDs, this typically involves the co-evaporation of a host material and a phosphorescent dopant from separate sources. The doping concentration is a critical parameter to optimize.
-
Electron Transport Layer: Deposit the this compound derivative as the ETL onto the emissive layer. The thickness of this layer is crucial for achieving balanced charge injection and transport.[3]
-
Electron Injection Layer: Deposit a thin layer of an EIL material, such as LiF, to facilitate electron injection from the cathode.
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED device.
Visualizations
Caption: Workflow for synthesis and OLED fabrication.
Caption: Role of this compound in an OLED.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-2,2'-bipyridine
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield of 6-amino-2,2'-bipyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 6-amino-2,2'-bipyridine?
The most common strategies begin with a halogenated 2,2'-bipyridine, typically 6-bromo-2,2'-bipyridine. Key methods include:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile method that couples an aryl halide with an amine using a palladium catalyst, a phosphine ligand, and a base.[1][2] This is often the go-to method for C-N bond formation.[3]
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): A classic method that uses a copper catalyst to form C-N bonds, often requiring higher temperatures than palladium-catalyzed reactions.[4][5]
-
Direct Amination with Potassium Amide: A highly efficient, high-yield method involving the reaction of a bromo-bipyridine with potassium amide in liquid ammonia.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This method can be used but often requires harsh conditions, such as high temperatures and pressures with aqueous ammonia, and may result in lower or inconsistent yields.[6][8]
Q2: Why is the amination of 2,2'-bipyridine derivatives often challenging?
The synthesis of aminobipyridines can be problematic because the bipyridine product itself is an excellent ligand.[9][10] The nitrogen atoms of the bipyridine can coordinate strongly to the metal center (e.g., palladium or copper) of the catalyst. This coordination can sequester the metal, leading to catalyst poisoning or deactivation, which in turn decreases catalytic activity and lowers the reaction yield.[9][10][11]
Q3: What is the most common starting material for synthesizing 6-amino-2,2'-bipyridine?
The most frequently used precursor is 6-bromo-2,2'-bipyridine. This is because the carbon-bromine bond is readily activated by common transition metal catalysts used in cross-coupling reactions like the Buchwald-Hartwig and Ullmann reactions. An alternative starting material is 6,6'-dibromo-2,2'-bipyridine, which can be used to synthesize 6,6'-diamino-2,2'-bipyridine or, with careful control of stoichiometry, the mono-aminated product.[6]
Troubleshooting Guide
Issue 1: Consistently low or no yield in a Buchwald-Hartwig amination.
-
Potential Cause 1: Catalyst Poisoning.
-
Explanation: The nitrogen atom on the pyridine ring of your substrate (6-bromo-2,2'-bipyridine) is likely coordinating to the palladium catalyst, inhibiting its activity.[11] This is a primary challenge for this class of substrates.
-
Solution: Employ sterically bulky, electron-rich phosphine ligands. Ligands from the XPhos, RuPhos, or BINAP families are designed to create a bulky coordination sphere around the palladium, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.[1][2][11]
-
-
Potential Cause 2: Inappropriate Base Selection.
-
Explanation: The base is crucial for the catalytic cycle, specifically for deprotonating the amine to facilitate its coordination to the palladium center.[12] A base that is too weak will result in a slow or stalled reaction, while a base that is too strong might cause side reactions.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most effective and commonly used bases for Buchwald-Hartwig aminations.[13]
-
-
Potential Cause 3: Inactive Catalyst or Poor Reaction Setup.
-
Explanation: Palladium catalysts are sensitive to oxygen, and the reaction is sensitive to moisture.[11] Impure reagents, improperly dried solvents, or failure to maintain an inert atmosphere can lead to catalyst decomposition and low yields.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. The reaction must be set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox.
-
-
Potential Cause 4: Suboptimal Temperature.
-
Explanation: While heating is generally required (typically 80-110 °C), excessively high temperatures can cause the catalyst to decompose into inactive palladium black.[11]
-
Solution: Monitor the reaction for the formation of a black precipitate. If observed, repeat the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
-
Issue 2: The Ullmann condensation (Goldberg reaction) is not proceeding.
-
Potential Cause 1: Insufficient Temperature.
-
Explanation: Traditional Ullmann reactions are known for requiring high temperatures, often in excess of 150 °C and sometimes as high as 210 °C, to proceed effectively.[4]
-
Solution: Increase the reaction temperature. Use a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[4]
-
-
Potential Cause 2: Inactive Copper Catalyst.
-
Explanation: The form of copper used is critical. While "activated" copper powder can be used, modern protocols often benefit from soluble copper(I) sources, which are more reactive.[4]
-
Solution: Use a Cu(I) salt, such as copper(I) iodide (CuI), as the catalyst. The addition of a ligand, like phenanthroline or diamines, can accelerate the reaction by increasing the solubility and reactivity of the copper species.[4][14]
-
Issue 3: Direct amination with ammonia gives poor and inconsistent results.
-
Potential Cause: Harsh Reaction Conditions.
-
Explanation: Direct amination of halo-pyridines with ammonia often requires forcing conditions, such as high temperatures in an autoclave with supercritical ammonia, which can be difficult to control and lead to inconsistent yields (0-60%).[6][7]
-
Solution: Switch to a more reliable and higher-yielding method. The reaction of 6,6'-dibromo-2,2'-bipyridine with potassium amide (KNH₂) in liquid ammonia at -33 °C has been shown to produce 6,6'-diamino-2,2'-bipyridine in consistently high yields (80-95%).[6][7] Alternatively, consider using ammonia equivalents like benzophenone imine in a Buchwald-Hartwig protocol.[3]
-
Data Presentation
Table 1: Optimization of 6,6'-diamino-2,2'-bipyridine Synthesis from 6,6'-dibromo-2,2'-bipyridine. (Data sourced from J. Org. Chem. 2007, 72, 11, 4246–4249)[6]
| Entry | Equivalents of KNH₂ | Reaction Time (h) | Yield (%) |
| 1 | 2.2 | 4 | 25 |
| 2 | 5.0 | 4 | 70 |
| 3 | 10.0 | 1 | 75 |
| 4 | 10.0 | 4 | 95 |
| 5 | 10.0 | 8 | 95 |
Table 2: Example of a Systematic Parameter Screen for Buchwald-Hartwig Amination.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | Result |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | Result |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | Result |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.2) | Toluene | 100 | Result |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Dioxane | 100 | Result |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 80 | Result |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 6,6'-Diamino-2,2'-bipyridine via Potassium Amide
This protocol is adapted from an improved method that avoids the need for high-pressure equipment.[6][7]
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a cold finger condenser filled with dry ice/acetone. Add a stir bar and fit the other necks with septa. Maintain a positive pressure of nitrogen or argon.
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask to the desired volume.
-
Catalyst Addition: Add a catalytic amount of iron(III) nitrate nonahydrate.
-
Potassium Amide Formation: While stirring, slowly add small pieces of clean potassium metal (10 equivalents). The solution will turn a persistent dark blue, indicating the formation of potassium amide. Allow the solution to stir for 15 minutes after the final addition.
-
Substrate Addition: Add 6,6'-dibromo-2,2'-bipyridine (1 equivalent) to the reaction mixture.
-
Reaction: Allow the mixture to stir at the temperature of liquid ammonia (-33 °C) for 4 hours.
-
Quenching: After 4 hours, carefully and slowly add solid ammonium chloride to quench the excess potassium amide until the blue color disappears.
-
Workup: Allow the ammonia to evaporate overnight in the fume hood. To the remaining solid, add a small amount of water and extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by sublimation or column chromatography if necessary.
Protocol 2: General Protocol for Buchwald-Hartwig Amination of 6-bromo-2,2'-bipyridine
This is a general guide; specific quantities and conditions may require optimization.
-
Setup: In a glovebox or on a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk tube or reaction vial equipped with a stir bar.
-
Reagent Addition: Add 6-bromo-2,2'-bipyridine (1 equivalent) and the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: Key parameters influencing the outcome of the amination reaction.
Caption: Decision tree for selecting a synthesis method.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. resource.aminer.org [resource.aminer.org]
Technical Support Center: Optimizing Metal Complexation with [2,2'-Bipyridin]-6-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions during the metal complexation of [2,2'-Bipyridin]-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary coordination sites of this compound in metal complexation?
A1: The primary coordination sites of this compound are the two nitrogen atoms of the bipyridine core, which act as a bidentate ligand to form a stable five-membered chelate ring with the metal ion. The 6-amino group is generally not considered a primary coordination site, especially in acidic to neutral conditions where it is protonated. However, under certain basic conditions, it could potentially interact with the metal center, leading to more complex structures or side products.
Q2: How does the 6-amino group influence the electronic properties and coordination behavior of the bipyridine ligand?
A2: The 6-amino group is an electron-donating group, which increases the electron density on the pyridine rings. This enhanced electron density can strengthen the σ-donor properties of the pyridyl nitrogen atoms, potentially leading to more stable metal complexes compared to unsubstituted 2,2'-bipyridine. The amino group also introduces the possibility of hydrogen bonding, which can influence the crystal packing of the resulting complexes. Furthermore, 6-amino-substituted bipyridines have been found to exhibit strong fluorescence, a property that can be modulated upon metal complexation.[1]
Q3: What is a general starting protocol for the synthesis of a metal complex with this compound?
A3: A general protocol involves dissolving the this compound ligand and a metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal) in a suitable solvent. The choice of solvent is critical and often depends on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, or a mixture of solvents. The reaction is typically stirred at room temperature or gently heated to facilitate complex formation. The product may precipitate out of the solution upon formation or after cooling, or it may require concentration of the solvent and/or addition of a counter-ion to induce precipitation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of metal complexes with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inappropriate solvent: The ligand and/or metal salt may not be sufficiently soluble in the chosen solvent, preventing the reaction from proceeding efficiently. 2. Incorrect stoichiometry: An improper molar ratio of ligand to metal can lead to the formation of undesired species or incomplete reaction. 3. Unfavorable pH: The pH of the reaction mixture can affect the protonation state of the 6-amino group, potentially influencing the ligand's coordination ability. | 1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., methanol, ethanol, acetonitrile, DMF, water/alcohol mixtures) to ensure both reactants are fully dissolved. 2. Stoichiometric Variation: Systematically vary the ligand-to-metal ratio (e.g., 1:1, 2:1, 3:1) to determine the optimal stoichiometry for your specific metal ion. 3. pH Adjustment: If possible, buffer the reaction mixture or adjust the initial pH. For many transition metals, a slightly acidic to neutral pH is optimal to ensure the pyridyl nitrogens are available for coordination while the amino group is protonated and less likely to interfere. |
| Formation of an intractable oil or tar instead of a crystalline solid | 1. Presence of impurities: Impurities in the starting materials or solvent can hinder crystallization. 2. Formation of polymeric species: The 6-amino group could potentially bridge between metal centers under certain conditions, leading to polymeric materials. 3. Rapid precipitation: The complex may be precipitating too quickly, preventing the formation of an ordered crystalline lattice. | 1. Purify Starting Materials: Ensure the this compound and the metal salt are of high purity. Recrystallize or purify via column chromatography if necessary. 2. Control Reaction Conditions: Use dilute solutions and control the rate of addition of one reactant to the other. Consider using a coordinating solvent that can compete for coordination sites and prevent polymerization. 3. Controlled Crystallization: Attempt to crystallize the product by slow evaporation of the solvent, vapor diffusion of a non-solvent, or layering of a non-solvent. |
| Difficulty in purifying the final complex | 1. Co-precipitation of starting materials: Unreacted ligand or metal salt may precipitate with the product. 2. Formation of multiple complex species: Depending on the metal and reaction conditions, complexes with different ligand-to-metal ratios (e.g., [M(L)]n+, [M(L)2]n+, [M(L)3]n+) may form. | 1. Washing: Wash the crude product with a solvent in which the starting materials are soluble but the desired complex is not. 2. Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture to obtain a pure crystalline material. 3. Chromatography: For some complexes, column chromatography (e.g., on silica gel or alumina) can be an effective purification method. For ionic complexes, ion-exchange chromatography can be used to separate species with different charges.[2] |
| Unexpected color or spectroscopic properties of the product | 1. Oxidation of the metal center or ligand: The reaction conditions may have caused a change in the oxidation state of the metal or a reaction involving the amino group. 2. Coordination of solvent or counter-ions: Solvent molecules or counter-ions may be coordinated to the metal center, affecting the electronic and steric environment. | 1. Inert Atmosphere: If the metal is susceptible to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Characterization: Thoroughly characterize the product using techniques such as UV-Vis spectroscopy, NMR, mass spectrometry, and X-ray crystallography to determine the final structure, including the coordination of any additional species. |
Experimental Protocols
General Protocol for Metal Complex Synthesis
A detailed methodology for a typical metal complexation reaction is provided below.
Materials:
-
This compound
-
Metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, FeCl₃)
-
Solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
In a clean, dry flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
In a separate flask, dissolve the metal salt (0.5 equivalents for a 2:1 ligand-to-metal complex) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Stir the reaction mixture for a specified time (typically 2-24 hours). The progress of the reaction can be monitored by observing a color change or the formation of a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of the reaction solvent, and then with a non-polar solvent like diethyl ether to aid in drying.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure. The product may crystallize upon concentration or after cooling the solution.
-
If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Alternatively, dissolve the oil in a minimum amount of a good solvent and attempt crystallization by vapor diffusion of a poor solvent.
-
Dry the final product under vacuum.
Visualizing Experimental Workflows
Caption: General workflow for the synthesis of a metal complex with this compound.
Caption: Troubleshooting logic for addressing low product yield in complexation reactions.
References
- 1. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
strategies to avoid side-product formation in bipyridine amination reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in bipyridine amination reactions, with a focus on minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in bipyridine amination reactions?
A1: The primary side-products depend on the type of amination reaction employed:
-
Buchwald-Hartwig Amination: Common side-products include hydrodehalogenation (replacement of the halide with hydrogen), diarylamine formation (double amination), and hydroxylation of the bipyridine ring, especially when using aqueous ammonia.[1][2][3]
-
Chichibabin Amination: The most significant side-product is the dimerization of the bipyridine substrate.[4]
-
Ullmann-Type Amination: Homocoupling of the aryl halide starting material can occur, leading to undesired symmetric biaryl compounds.[5][6]
Q2: How can I monitor the progress of my reaction and identify side-products?
A2: Standard analytical techniques are effective for monitoring reaction progress and identifying impurities:
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to track the consumption of starting materials and the formation of the desired product and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for monitoring the reaction and identifying a wide range of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can be used to identify and quantify impurities after isolation.
Troubleshooting Guides
Issue 1: Formation of Hydrodehalogenation Side-Product in Buchwald-Hartwig Amination
Diagram: Logic for Troubleshooting Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
Possible Causes & Solutions:
| Cause | Recommended Strategy |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the undesired hydrodehalogenation pathway. |
| Incomplete Formation of the Active Catalyst | Use a pre-formed palladium catalyst to ensure the active catalytic species is present from the start of the reaction. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step, outcompeting the β-hydride elimination that leads to hydrodehalogenation.[2] |
| Hydrogen Source | While the exact mechanism can be complex, using a bimetallic palladium-copper nanocatalyst in an aqueous micellar system has been shown to prevent Pd-hydride mediated hydrodehalogenation, even under a hydrogen atmosphere.[3] |
Issue 2: Dimerization in Chichibabin Amination
Diagram: Minimizing Dimerization in Chichibabin Reactions
Caption: Strategies to suppress dimerization.
Possible Causes & Solutions:
| Cause | Recommended Strategy | Quantitative Impact |
| Atmospheric Pressure Conditions | Increase the nitrogen pressure. | For 4-tert-butylpyridine, increasing the pressure to 350 psi changes the product ratio from 11% amination/89% dimer to 74% amination/26% dimer.[4] |
| Harsh Reaction Conditions | Employ milder reaction conditions. A combination of sodium hydride (NaH) and lithium iodide (LiI) in THF allows for lower reaction temperatures (65-85 °C).[7][8] | This method has been shown to produce good to excellent yields of the aminated product.[7] |
Issue 3: Diarylamine and Hydroxylation Side-Products in Buchwald-Hartwig Amination
Diagram: Selecting Ligands to Control Selectivity
Caption: Ligand choice for improved selectivity.
Possible Causes & Solutions:
| Side-Product | Recommended Strategy | Quantitative Impact |
| Diarylamine Formation | Utilize a ligand designed for monoarylation, such as KPhos . | KPhos, a dialkyl biheteroaryl phosphine ligand, has been shown to provide high selectivity for the formation of monoarylamines over diarylamines.[1][9] |
| Hydroxylation (with aqueous ammonia) | Employ a bipyrazole-based ligand like BippyPhos . | Catalysts containing bipyrazole ligands demonstrate high selectivity for amination over hydroxylation, even in the presence of water.[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Buchwald-Hartwig Double Amination
This protocol is designed for rapid synthesis and can reduce reaction times significantly compared to conventional heating.[10]
Materials:
-
Aryl bromide (1.0 equiv)
-
Secondary amine (2.1 equiv)
-
Pd₂(dba)₃ (5 mol %)
-
XPhos (10 mol %)
-
Sodium tert-butoxide (t-BuONa) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a microwave vial, add the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and t-BuONa.
-
Add anhydrous toluene (4.0 mL per 1.0 mmol of aryl bromide).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-30 minutes with a microwave power of 300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with chloroform (CHCl₃) and filter through a pad of Celite.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Diagram: Microwave-Assisted Buchwald-Hartwig Workflow
Caption: Workflow for microwave-assisted amination.
Protocol 2: Milder Chichibabin Amination for 2,2'-Bipyridines
This protocol utilizes a NaH-iodide composite for a more user-friendly and efficient amination under milder conditions.[11][12]
Materials:
-
2,2'-Bipyridine (1 mmol)
-
Primary amine (6 equiv)
-
Sodium hydride (NaH) (7 equiv)
-
Lithium iodide (LiI) (4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a 10 mL sealed tube containing 2,2'-bipyridine, add NaH and LiI under a nitrogen atmosphere.
-
Add anhydrous THF (1 mL).
-
Add the primary amine at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C (bath temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C with an ice bath.
-
Carefully quench the reaction with ice-cold water.
-
Extract the organic materials with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Diagram: Milder Chichibabin Amination Workflow
Caption: Workflow for milder Chichibabin amination.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Collection - Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water - ACS Catalysis - Figshare [acs.figshare.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of [2,2'-Bipyridin]-6-amine and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective purification of [2,2'-Bipyridin]-6-amine and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives in a question-and-answer format.
Question 1: I am observing significant peak tailing during column chromatography of my aminobipyridine compound on silica gel. How can I improve the peak shape?
Answer: Peak tailing with basic compounds like aminobipyridines on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Modified Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., hexane/ethyl acetate with 0.5% TEA).
-
Ammonia: Using a solution of methanol saturated with ammonia as a polar component of your eluent can be very effective.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic analytes.
-
-
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. Adjusting the pH of the mobile phase can control the ionization state of the amine, which can improve peak shape and separation.
Question 2: My yield is consistently low after purification. What are the potential causes and how can I improve it?
Answer: Low recovery can stem from several factors throughout the synthesis and purification process. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Ensure that the reaction temperature, time, and reactant concentrations are optimized. Running small-scale trial reactions can help determine the ideal parameters.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.
-
Atmospheric Moisture and Oxygen: Many coupling reactions used to synthesize bipyridines are sensitive to air and moisture. Employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.
-
Product Decomposition: The desired aminobipyridine may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.
-
Inefficient Extraction: During aqueous workup, ensure the pH is adjusted correctly to ensure your amine is in its free base form and soluble in the organic layer. Multiple extractions with the organic solvent will maximize recovery.
-
Irreversible Adsorption on Silica Gel: The basicity of the amine can lead to strong, sometimes irreversible, adsorption on silica gel. The use of a modified mobile phase as described for peak tailing can also improve recovery.
Question 3: I am having trouble separating my desired aminobipyridine from homocoupled byproducts (e.g., 2,2'-bipyridine or a symmetrical diamino-bipyridine). What separation strategies can I employ?
Answer: Homocoupling is a common side reaction in cross-coupling syntheses of bipyridines. The resulting byproducts often have similar polarities to the desired product, making separation challenging.
-
Optimize Chromatography:
-
Solvent System Screening: Carefully screen a variety of solvent systems with different polarities using thin-layer chromatography (TLC) to find the optimal conditions for separation.
-
Gradient Elution: A shallow gradient of a polar solvent in a non-polar solvent during column chromatography can enhance the separation of closely eluting compounds.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a powerful technique to isolate the major, desired product from minor impurities. Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Acid/Base Extraction: The basicity of your aminobipyridine can be exploited. You can dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The aminobipyridine will be protonated and move to the aqueous layer, potentially leaving less basic byproducts in the organic layer. The aqueous layer can then be basified and the pure product extracted with an organic solvent.
Question 4: My aminobipyridine derivative is poorly soluble in common organic solvents, making purification and handling difficult. What can I do?
Answer: Poor solubility can be a significant hurdle. Here are some approaches to address this:
-
Solvent Screening: Systematically screen a range of solvents to identify one that provides adequate solubility. This can include polar aprotic solvents like DMSO and DMF, or alcohols like ethanol and methanol.
-
pH Modification: The amine group is basic and can be protonated in acidic conditions. This ionization increases the polarity and can enhance solubility in aqueous solutions.
-
Salt Formation: Converting the aminobipyridine to a salt by reacting it with an acid can significantly improve its solubility in polar solvents. This is a common strategy in pharmaceutical development.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial eluent (e.g., hexane:ethyl acetate 1:1).[2]
-
Pack a glass column with the silica gel slurry, ensuring even packing to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with an appropriate solvent system. A common mobile phase for bipyridine derivatives is a mixture of hexanes and ethyl acetate.[2][3]
-
For aminobipyridines, it is often necessary to add a basic modifier like triethylamine (0.1-1%) to the eluent to prevent peak tailing.
-
A gradient elution, gradually increasing the polarity of the eluent, can be used to separate compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of Aminobipyridine Derivatives
Recrystallization is an effective technique for purifying solid compounds.
-
Solvent Selection:
-
Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of amines include ethanol, and mixtures like hexane/acetone or hexane/THF.[4]
-
Test the solubility of a small amount of the crude product in various solvents to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Illustrative Purity Assessment of a Bipyridine Derivative Batch using qNMR and HPLC
| Parameter | qNMR Result | HPLC Result |
| Purity (w/w %) | 98.5% ± 0.3% | 98.2% (Area %) |
| Major Impurity | Unidentified (0.8%) | Homocoupled Product (1.1%) |
| Residual Solvent | Ethyl Acetate (0.5%) | Not Quantified |
Note: This data is illustrative and serves as an example of the type of results obtained from these analytical methods.
Table 2: Common Solvents for Recrystallization of Bipyridine Derivatives
| Solvent/Solvent System | Comments |
| Ethanol | A general and effective solvent for many bipyridine derivatives. |
| n-Hexane/Acetone | Good for inducing crystallization, especially with slow evaporation. |
| n-Hexane/Ethyl Acetate | A common mixture, but sometimes less effective than acetone mixtures. |
| n-Hexane/THF | Another effective solvent pair for recrystallization. |
| Water | Can be used for more polar derivatives, especially salts. |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for common purification issues with aminobipyridines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the stability and integrity of this compound, it should be stored at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen or Argon) and protected from light.[1]
Q2: What are the main safety hazards associated with handling aminobipyridine derivatives?
A: Aminobipyridine derivatives can be hazardous and should be handled with appropriate safety precautions. They may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) for the specific compound and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[1]
Q3: How can I assess the purity of my final product?
A: Several analytical techniques can be used to determine the purity of your this compound derivative:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique to separate and quantify impurities. Purity is often reported as the area percentage of the main peak.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.
Q4: Can I use sublimation to purify this compound?
References
addressing stability problems in metal complexes of 6-amino-2,2'-bipyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal complexes of 6-amino-2,2'-bipyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability problems encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis, handling, and characterization of 6-amino-2,2'-bipyridine metal complexes.
1. Synthesis & Purification Issues
Q1: My reaction to form a 6-amino-2,2'-bipyridine metal complex has a low yield. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. The strong coordination of bipyridine products with metal catalysts can decrease catalytic activity in certain coupling reactions used to synthesize the ligand itself.[1] For the complexation reaction, incomplete reaction, side reactions, or product degradation can be the culprit.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the metal-to-ligand ratio, temperature, and reaction time. The formation of the desired complex is an equilibrium process, and optimizing these parameters can shift the equilibrium towards the product.
-
Choice of Metal Salt and Solvent: The counter-ion of the metal salt can influence reactivity. Consider using salts with weakly coordinating anions like perchlorate or triflate. The solvent can also play a crucial role in solubility and reactivity.
-
Inert Atmosphere: The amino group on the bipyridine ring can be susceptible to oxidation, especially at elevated temperatures. Performing the synthesis under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions.
-
Ligand Purity: Ensure the 6-amino-2,2'-bipyridine ligand is pure before use. Impurities can interfere with the complexation reaction.
Q2: I am having difficulty purifying my 6-amino-2,2'-bipyridine complex. What are some common challenges and purification strategies?
A2: Purification can be challenging due to the solubility properties of the complex and the potential for co-precipitation of starting materials or byproducts.
Troubleshooting Steps:
-
Recrystallization: This is the most common method. The key is to find a suitable solvent system. A good solvent system will dissolve the complex at an elevated temperature but result in precipitation upon cooling, while impurities remain in solution. Common solvents to screen include ethanol, methanol, acetonitrile, and mixtures with water or diethyl ether.
-
Column Chromatography: For complexes that are stable on silica or alumina, column chromatography can be an effective purification method. The choice of eluent is critical and will depend on the polarity of the complex.
-
Precipitation/Washing: If the complex is insoluble in a particular solvent while the starting materials are soluble, you can wash the crude product with that solvent to remove unreacted starting materials.
2. Stability & Decomposition
Q3: My 6-amino-2,2'-bipyridine complex appears to be decomposing in solution. What are the likely degradation pathways?
A3: Decomposition can occur through several mechanisms, including hydrolysis, oxidation, or photodegradation. The amino group can be particularly susceptible to oxidation.
Potential Degradation Pathways:
-
Oxidation: The amino group can be oxidized, leading to a change in the electronic properties and coordination of the ligand. This can be accelerated by exposure to air, especially in the presence of certain metal ions. For instance, some iron(II) complexes can be unstable under electrochemical conditions, suggesting potential redox instability.[2]
-
Hydrolysis: In aqueous solutions, coordinated water molecules can be deprotonated, leading to the formation of hydroxo-bridged species or precipitation of metal hydroxides, especially at higher pH.
-
Photodegradation: Many bipyridine complexes, particularly those of ruthenium, are photosensitive.[3] Excitation by light can lead to ligand dissociation or other photochemical reactions.
Q4: How does pH affect the stability of my 6-amino-2,2'-bipyridine complex?
A4: The pH of the solution can significantly impact the stability of your complex. The amino group on the bipyridine ring can be protonated at low pH. This protonation can affect the ligand's ability to coordinate to the metal center and may lead to decomplexation. The luminescence of some ruthenium bipyridine complexes with amino acid moieties has been shown to be pH-dependent.[4]
3. Characterization Challenges
Q5: I am trying to characterize my paramagnetic 6-amino-2,2'-bipyridine complex (e.g., Fe(II), Cu(II)) by NMR, but the spectra are difficult to interpret due to broad peaks. What can I do?
A5: Paramagnetism leads to significant broadening and shifting of NMR signals, making spectral interpretation challenging.[5][6]
Troubleshooting and Interpretation Strategies:
-
Use of Specialized NMR Techniques: Techniques like 2D NMR (COSY, NOESY, HMQC) can help in assigning signals even in paramagnetic complexes.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve broad signals and provide information about the magnetic properties of the complex.
-
Focus on Qualitative Information: In some cases, a detailed quantitative analysis may not be feasible. However, the NMR can still provide valuable qualitative information, such as the number of different ligand environments present.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the electronic structure and NMR parameters of paramagnetic complexes, aiding in spectral interpretation.
Q6: The UV-Vis spectrum of my complex changes over time. What does this indicate?
A6: Changes in the UV-Vis spectrum, such as a decrease in the intensity of the metal-to-ligand charge transfer (MLCT) band or the appearance of new bands, are often indicative of complex decomposition or a change in the coordination environment of the metal ion. For example, spectral changes are observed during the solvolysis of [Fe(bipy)3]2+.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for bipyridine and related metal complexes to aid in experimental design and data interpretation.
Table 1: Stability Constants of Selected Bipyridine Metal Complexes
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Conditions |
| Fe(II) | 2,2'-bipyridine | 4.2 | 3.7 | 9.2 | Aqueous |
| Co(II) | 2,2'-bipyridine | 5.7 | 5.2 | 4.7 | Aqueous, 0.1 M KCl, 25 °C |
| Ni(II) | 2,2'-bipyridine | 6.9 | 6.6 | 6.1 | Aqueous, 0.1 M KCl, 25 °C |
| Cu(II) | 2,2'-bipyridine | 7.9 | 5.5 | 3.4 | Aqueous, 0.1 M KCl, 25 °C |
| Zn(II) | 2,2'-bipyridine | 5.0 | 4.5 | 3.9 | Aqueous, 0.1 M KCl, 25 °C |
Note: Data for 6-amino-2,2'-bipyridine complexes is limited in the literature and will vary depending on the specific metal and experimental conditions.
Table 2: Redox Potentials of Selected Ruthenium(II) Bipyridine Complexes
| Complex | E₁/₂(Ru(III)/Ru(II)) (V vs. Ag/AgCl) | Solvent |
| [Ru(bpy)₃]²⁺ | +1.26 | Acetonitrile |
| [Ru(4,4'-dicarboxy-bpy)₃]²⁺ | +1.55 | Acetonitrile |
| [Ru(4,4'-diamino-bpy)₃]²⁺ | +0.76 | Acetonitrile |
Note: The introduction of electron-donating amino groups generally lowers the oxidation potential, making the complex easier to oxidize.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 6-amino-2,2'-bipyridine metal complexes.
Protocol 1: Synthesis of a Generic [M(6-amino-bpy)₃]ⁿ⁺ Complex
Objective: To synthesize a tris-chelate complex of a first-row transition metal with 6-amino-2,2'-bipyridine.
Materials:
-
Metal salt (e.g., FeCl₂, RuCl₃·xH₂O)
-
6-amino-2,2'-bipyridine
-
Ethanol or Methanol
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve the metal salt (1 equivalent) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate flask, dissolve 6-amino-2,2'-bipyridine (3 equivalents) in the same solvent.
-
Under an inert atmosphere, add the ligand solution to the metal salt solution dropwise with stirring.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography or by observing a color change.
-
After the reaction is complete, cool the solution to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Induce precipitation by adding a counter-ion salt (e.g., NH₄PF₆ in water) or by cooling the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure complex.
Protocol 2: Determination of Stability Constant by UV-Vis Spectrophotometric Titration (Job's Method)
Objective: To determine the stoichiometry and stability constant of a metal complex in solution.
Materials:
-
Stock solution of the metal ion of known concentration.
-
Stock solution of 6-amino-2,2'-bipyridine of the same concentration as the metal solution.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Volumetric flasks.
Procedure:
-
Prepare a series of solutions in volumetric flasks with a constant total volume but varying mole fractions of the metal and ligand. The total concentration of metal and ligand should be kept constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
The stability constant can be calculated from the absorbance data.[7][8][9][10]
Protocol 3: Evaluation of Redox Stability by Cyclic Voltammetry
Objective: To determine the redox potentials and assess the electrochemical stability of a 6-amino-2,2'-bipyridine metal complex.
Materials:
-
The metal complex of interest.
-
A suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
A three-electrode electrochemical cell (working, reference, and counter electrodes).
-
Potentiostat.
-
Inert gas.
Procedure:
-
Dissolve the metal complex in the electrolyte solution to a known concentration (typically 1-5 mM).
-
Degas the solution with an inert gas for at least 15 minutes.
-
Place the three electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential over a range where redox events are expected. The scan rate can be varied to investigate the reversibility of the redox processes.
-
The potential of the redox events (e.g., M(II)/M(III) couple) provides information about the electronic properties of the complex.
-
Repeated cycling can be used to assess the stability of the complex under electrochemical conditions. A decrease in peak currents over multiple cycles indicates decomposition.[11][12][13][14][15]
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for synthesis, purification, and stability assessment of 6-amino-2,2'-bipyridine metal complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pH-Dependent Excited-State Dynamics of [Ru(bpy)(3)](2+)-Modified Amino Acids: Effects of an Amide Linkage and Remote Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. scribd.com [scribd.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of [2,2'-Bipyridin]-6-amine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of [2,2'-Bipyridin]-6-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic organic compound. Generally, bipyridine compounds are colorless solids that are soluble in organic solvents and slightly soluble in water.[1] The presence of the amine group suggests that its aqueous solubility will be highly dependent on pH.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is the cause and how can I prevent this?
This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) can lead to supersaturation upon dilution into an aqueous buffer, causing the compound to precipitate out of solution. To mitigate this, a gradual dilution process is recommended.[2] It is also crucial to ensure the final concentration of DMSO in the assay is kept low, typically below 0.5%, to avoid cellular toxicity.[3][4]
Q3: How does pH affect the solubility of this compound?
Due to the presence of a basic amine group, the solubility of this compound is expected to increase significantly in acidic conditions.[5] At a lower pH, the amine group becomes protonated, forming a more polar and thus more water-soluble salt form.[6][7]
Q4: What is the recommended starting approach to improve the solubility of this compound for a cell-based assay?
The most straightforward initial approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1% and not exceeding 0.5%).[3][4] If precipitation still occurs, the next step would be to investigate the effect of lowering the pH of your assay buffer, provided it is compatible with your experimental system.
Q5: Can I use co-solvents other than DMSO to dissolve this compound?
Yes, other water-miscible organic solvents can be used. Bipyridine compounds generally show solubility in polar organic solvents like ethanol and methanol.[8] However, the tolerance of your specific biological assay to these solvents must be determined, and appropriate vehicle controls should always be included in your experiments.
Troubleshooting Guides
Issue 1: Compound precipitates from aqueous buffer upon dilution from a DMSO stock.
-
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. Prepare a highly concentrated stock in DMSO and then make intermediate dilutions in your final assay buffer. Add the stock solution dropwise to the buffer while vortexing to facilitate mixing.[2]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both precipitation and cytotoxicity.[3][4] Run a solvent tolerance test to determine the maximum DMSO concentration your specific cell line or assay can withstand.
-
Consider pH Adjustment: Since this compound has a basic amine group, lowering the pH of the aqueous buffer can significantly improve its solubility.[5]
-
Issue 2: Low solubility even with the use of DMSO.
-
Troubleshooting Steps:
-
pH Modification: The most effective strategy for this compound is likely to be lowering the pH. By preparing your assay buffer at a mildly acidic pH (e.g., pH 6.0-6.5), you can increase the protonation of the amine group, thereby enhancing aqueous solubility. Ensure the chosen pH is compatible with your biological system.
-
Salt Formation: For a more robust solution, consider converting the free base of this compound to its hydrochloride (HCl) salt. Amine salts are generally much more water-soluble than the corresponding free base.[6][7][9]
-
Use of Solubilizing Excipients: If pH modification and salt formation are not feasible, consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80). These can encapsulate the compound and increase its apparent solubility in aqueous solutions.
-
Data Presentation
Illustrative Solubility Data of this compound
Note: The following data is illustrative and based on the expected behavior of similar aminobipyridine compounds. Experimental verification is highly recommended.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water (pH 7.4) | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| 0.1 M HCl (pH 1) | 25 | > 10 |
| Acetate Buffer (pH 5.0) | 25 | 1 - 5 |
| DMSO | 25 | > 50 |
| Ethanol | 25 | > 20 |
Effect of pH on the Aqueous Solubility of this compound (Illustrative)
| pH | Estimated Aqueous Solubility (mg/mL) |
| 2.0 | > 10 |
| 4.0 | 5 - 10 |
| 6.0 | 0.5 - 1.0 |
| 7.4 | < 0.1 |
| 8.0 | < 0.1 |
Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells.[10] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for typical assay durations (up to 72 hours).[10] |
| > 0.5% | Increased risk of cytotoxicity and interference with cellular functions.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[2]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Working Solution Preparation (Serial Dilution):
-
Prepare a series of dilutions of your DMSO stock solution in your final assay buffer (e.g., cell culture medium).
-
To minimize precipitation, add the DMSO stock dropwise to the assay buffer while gently vortexing.
-
Ensure the final DMSO concentration in all working solutions and vehicle controls is consistent and below the toxicity threshold for your assay.
-
Protocol 2: Enhancing Solubility through pH Adjustment
-
Buffer Preparation: Prepare a series of biologically compatible buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Solubility Assessment:
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Protocol 3: Preparation of the Hydrochloride (HCl) Salt of this compound
-
Dissolution: Dissolve the this compound free base in a suitable dry organic solvent (e.g., ethanol or dioxane).
-
Acidification: Slowly add a solution of HCl in the same dry solvent (e.g., 4M HCl in dioxane) dropwise to the amine solution while stirring at a cool temperature (e.g., 4°C).[9]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold, dry solvent, and dry under vacuum.
Visualizations
Caption: A decision-making workflow for enhancing the solubility of this compound.
Caption: Relationship between chemical properties and solubility of this compound.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
challenges and solutions for scaling up [2,2'-Bipyridin]-6-amine production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with scaling up the production of [2,2'-Bipyridin]-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives involve palladium-catalyzed cross-coupling reactions. The two primary strategies are a one-step or a two-step approach. The one-step approach directly couples a pyridine precursor already containing the amine group.[1] In contrast, the two-step approach first forms the bipyridine core, followed by the introduction of the amine group.[1] The choice between these routes often depends on the availability and stability of the starting materials.
Q2: What are the primary challenges encountered when scaling up the synthesis of bipyridine derivatives?
A2: A significant challenge in scaling up bipyridine synthesis is the potential for the bipyridine product to coordinate with the palladium catalyst. This coordination can lead to decreased catalytic activity and lower yields.[1][2] Additionally, the stability of starting materials, such as 2-pyridylboronic acids, can be a concern.[1][2] When moving to a larger scale, issues such as inefficient heat transfer, challenges in maintaining a consistently inert atmosphere, and difficulties in product purification become more pronounced.[3][4]
Q3: How can catalyst deactivation by the bipyridine product be minimized during scale-up?
A3: To mitigate catalyst deactivation, several strategies can be employed. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can help maintain a sufficient concentration of active catalyst.[5] The use of bulky phosphine ligands, such as XPhos, can sterically hinder the coordination of the bipyridine product to the palladium center.[5]
Q4: What purification methods are most effective for this compound at an industrial scale?
A4: At a larger scale, purification strategies need to be both effective and economical. Common techniques include:
-
Recrystallization: This is a cost-effective method for purifying solid compounds based on solubility differences.
-
Column Chromatography: While widely used, scaling up column chromatography can be resource-intensive. Optimization of the stationary and mobile phases is crucial for efficiency.
-
Liquid-Liquid Extraction: This is often used during the initial work-up to remove acidic or basic impurities.[6]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low Reaction Yield | Inefficient reaction conditions.[7] | Optimize reaction temperature and time. Consider using alternative catalysts or solvent systems to improve conversion rates.[7] |
| Catalyst deactivation by the bipyridine product.[2][5] | Increase catalyst loading or use bulky phosphine ligands to prevent product coordination.[5] | ||
| Degradation of starting materials or product. | Ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere to prevent oxidative degradation. | ||
| SYN-002 | Incomplete Reaction | Insufficient reaction temperature.[5] | Gradually increase the reaction temperature in small increments (e.g., 5°C), while monitoring for product formation and any signs of decomposition.[5] |
| Poor solubility of reagents at scale. | Select a solvent system that ensures all reactants remain in solution at the desired reaction temperature. Co-solvents may be necessary. | ||
| PUR-001 | Difficulty in Purification | Presence of closely related impurities. | Optimize the recrystallization solvent system to maximize the solubility difference between the product and impurities. Consider a multi-step purification process, such as a combination of extraction, recrystallization, and/or chromatography.[8] |
| Product oiling out during recrystallization. | Adjust the solvent polarity or cooling rate. Seeding the solution with a small crystal of the pure product can induce proper crystallization. | ||
| SAF-001 | Exothermic Reaction | Poor heat dissipation in large reaction vessels. | Ensure the reactor is equipped with an efficient cooling system. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the reaction rate and temperature.[4] |
Quantitative Data Summary
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Bipyridine Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd/C |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water | Toluene/Water | Ethanol/Water |
| Temperature | 90-100 °C | 110 °C | 80 °C |
| Typical Yield | 75-85% | 70-80% | 65-75% |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol is based on established methods for palladium-catalyzed cross-coupling reactions.[9]
Materials:
-
2-Bromo-6-aminopyridine
-
2-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-aminopyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).[9]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[9]
-
Sparge the mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.[9]
-
Add the Pd(dppf)Cl₂ catalyst (0.05 eq) under the inert atmosphere.[9]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography or recrystallization.[9]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize product precipitation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Catalyst Systems Based on 6-Amino-2,2'-bipyridine Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining catalyst systems based on 6-amino-2,2'-bipyridine ligands to achieve higher turnover numbers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Catalytic Activity
-
Question: My reaction shows very low or no conversion. What are the likely causes and how can I address them?
-
Answer: Low or no catalytic activity can stem from several factors:
-
Catalyst Poisoning: The amino group on the 6-amino-2,2'-bipyridine ligand or the nitrogen atoms on the pyridine rings can act as catalyst poisons, leading to deactivation.[1][2][3] Ensure all reagents and solvents are of high purity to avoid introducing other potential poisons.
-
Improper Catalyst Activation: If using a pre-catalyst, ensure the activation conditions are appropriate to generate the active catalytic species. For palladium catalysts, this often involves the reduction of a Pd(II) precursor to Pd(0).[4]
-
Poor Reagent/Solvent Quality: Trace impurities in starting materials, reagents, or solvents can deactivate the catalyst.[1] Use anhydrous solvents and thoroughly degas them to remove oxygen, which can lead to catalyst oxidation and deactivation.
-
Suboptimal Reaction Conditions: The temperature, pressure, or mixing may not be optimal for the specific catalytic system. A systematic optimization of these parameters is recommended.
-
Issue 2: Catalyst Deactivation During the Reaction
-
Question: My reaction starts well but then stalls before reaching completion. What could be causing this premature catalyst deactivation?
-
Answer: Premature catalyst deactivation is a common issue and can be attributed to:
-
Product Inhibition: The bipyridine product of the reaction can bind strongly to the metal center of the catalyst, leading to product inhibition and a decrease in catalytic activity over time.[3]
-
Formation of Inactive Catalyst Species: For palladium catalysts, the active Pd(0) species can agglomerate to form inactive palladium black, especially at higher temperatures.[3][5] Visually, this may appear as a black precipitate. For nickel catalysts, highly reactive Ni(I) intermediates can be prone to deactivation pathways like aggregation.
-
Ligand Degradation: Under harsh reaction conditions, the 6-amino-2,2'-bipyridine ligand itself may degrade.
-
Thermal Instability: The catalyst complex may not be stable at the reaction temperature, leading to decomposition. Consider lowering the reaction temperature and extending the reaction time.[3]
-
Issue 3: Poor Reproducibility of Results
-
Question: I am getting inconsistent yields and turnover numbers between batches. How can I improve the reproducibility of my experiments?
-
Answer: Poor reproducibility is often linked to subtle variations in experimental conditions:
-
Atmospheric Contamination: Air and moisture can significantly impact the catalyst's performance. Ensure consistent and rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line).[6]
-
Inconsistent Reagent Quality: The purity of substrates, reagents, and solvents can vary between batches. Use reagents from a reliable source and consider purification if necessary.
-
Variations in Catalyst Preparation: If preparing the catalyst in-situ, ensure precise and consistent addition of all components.
-
Frequently Asked Questions (FAQs)
Q1: How does the amino group in 6-amino-2,2'-bipyridine affect the catalyst's performance?
A1: The amino group, being an electron-donating group, can increase the electron density at the metal center. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. However, the Lewis basicity of the amino group can also lead to catalyst inhibition through coordination to the metal center.[7]
Q2: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF), and how are they calculated?
A2:
-
Turnover Number (TON) is a measure of the catalyst's stability and is defined as the number of moles of substrate converted per mole of catalyst before it becomes deactivated. It is a unitless quantity.[3][8]
-
Formula: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF) is a measure of the catalyst's intrinsic activity and is defined as the number of turnovers per unit of time. The units are inverse time (e.g., s⁻¹ or h⁻¹).[3][8]
-
Formula: TOF = TON / reaction time
-
Q3: How can I increase the turnover number of my catalyst system?
A3: To increase the TON, you need to enhance the catalyst's stability and lifetime. Strategies include:
-
Ligand Modification: Introducing bulky substituents on the bipyridine ligand can prevent catalyst aggregation and protect the metal center.
-
Optimizing Reaction Conditions: Lowering the reaction temperature can reduce thermal degradation pathways.[3]
-
Using a Co-catalyst or Additives: Certain additives can help stabilize the active catalytic species.
-
Immobilizing the Catalyst: Supporting the catalyst on a solid matrix can prevent aggregation and facilitate reuse.
Q4: What are the visual signs of catalyst deactivation?
A4: A common visual sign of deactivation for palladium catalysts is the formation of a black precipitate, known as palladium black.[3][5] A change in the color of the reaction mixture can also indicate a change in the catalyst's oxidation state or coordination environment.
Data Presentation
Table 1: Comparison of Substituted Bipyridine Ligands in Ni-Catalyzed Cross-Electrophile Coupling
| Ligand (in Ni complex) | Substituent at 6,6'-positions | Yield (%) | Turnover Frequency (TOF) |
| (tBu-bpy-Me)NiCl₂ | -CH₃ (at 6-position) | High | High |
| (tBu-bpy-R₂)NiCl₂ | Bulky alkyl or aryl groups | Lower | Lower |
Note: This table summarizes general trends observed in the literature. Actual performance may vary depending on the specific reaction conditions. Lower turnover frequencies were observed for catalysts containing bulkier substituents at the 6,6'-positions.[9]
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Catalyst with 6-Amino-2,2'-bipyridine
This protocol is a general guideline for the synthesis of a [Pd(6-amino-2,2'-bipyridine)Cl₂] complex, adapted from procedures for similar bipyridine complexes.[10]
-
Dissolution of Palladium Salt: In a round-bottom flask, dissolve Palladium(II) chloride (PdCl₂, 1 equivalent) in a minimal amount of warm, dilute hydrochloric acid.
-
Ligand Addition: In a separate flask, dissolve 6-amino-2,2'-bipyridine (1 equivalent) in a suitable solvent such as ethanol or a water-ethanol mixture.
-
Complexation: Slowly add the ligand solution to the palladium salt solution with vigorous stirring. A precipitate should form.
-
Reaction: Stir the mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: Collect the solid product by filtration, wash with small portions of water, then ethanol, and finally diethyl ether.
-
Drying: Dry the resulting solid complex under vacuum.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a 6-amino-2,2'-bipyridine ligand.[11]
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equivalent), the boronic acid (1.2 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the 6-amino-2,2'-bipyridine ligand (1-5 mol%).
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or GC).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Determination of Turnover Number (TON) and Turnover Frequency (TOF)
-
Reaction Setup: Perform the catalytic reaction following a standard protocol (e.g., Protocol 2) with a precisely known amount of catalyst.
-
Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them using a calibrated internal standard (e.g., by GC or HPLC).
-
Calculation of Moles of Product: Once the reaction is complete or has stopped, determine the final concentration of the product and calculate the total moles of product formed.
-
TON Calculation: Use the formula: TON = (moles of product) / (moles of catalyst) .
-
TOF Calculation: To determine the TOF at a specific point in time (often at low conversion, e.g., <10%), calculate the moles of product formed at that time and divide by the moles of catalyst and the time elapsed. For an average TOF over the entire reaction, use the formula: TOF = TON / total reaction time .
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.[4][9]
Caption: Common deactivation pathways for homogeneous catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
mitigating fluorescence quenching in metal complexes of [2,2'-Bipyridin]-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photophysical properties of metal complexes incorporating [2,2'-Bipyridin]-6-amine and related ligands. The focus is on identifying and mitigating fluorescence quenching to enhance quantum yields.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching in the context of my metal complex?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of your sample. For a metal complex, after it absorbs light and reaches an excited state (e.g., a metal-to-ligand charge transfer or MLCT state), quenching provides a non-radiative pathway for the complex to return to its ground state, competing with the desired fluorescent emission.[1][2] This results in a lower-than-expected light output or quantum yield.
Q2: What are the most common quenching mechanisms I should be aware of?
A2: The most common mechanisms are broadly categorized as dynamic and static quenching.
-
Dynamic (Collisional) Quenching: This occurs when the excited-state metal complex collides with another molecule in the solution (a "quencher"). During this collision, energy is transferred, and the complex returns to the ground state without emitting a photon.[2][3] This process is dependent on the concentration of the quencher and the viscosity of the solvent.
-
Static Quenching: This happens when your metal complex forms a stable, non-fluorescent complex with a quencher molecule in the ground state.[3] Since this ground-state complex does not fluoresce, the overall emission intensity of the solution decreases. This mechanism is often observed with electrostatic binding between charged species.[3]
-
Energy Transfer: The excited complex can transfer its energy to a quencher molecule, which then enters an excited state.[1] This is a common pathway, especially if the quencher has absorption bands that overlap with the emission band of your complex.
Q3: My complex's fluorescence is weaker in aqueous solution than in organic solvents. Why?
A3: This is a common observation. Several factors can contribute:
-
Solvent Polarity: The microenvironment of the complex can change in different solvents, affecting the energy levels of the excited states.[4]
-
Quenching by Water or Dissolved Oxygen: Water molecules can sometimes act as quenchers. More commonly, dissolved molecular oxygen is a highly efficient collisional quencher of triplet excited states, which are often the emitting states in ruthenium and iridium complexes.[2][5]
-
Aggregation: In aqueous media, hydrophobic complexes can aggregate, leading to self-quenching.[5]
Q4: How can I enhance the quantum yield of my complex?
A4: Enhancing quantum yield is synonymous with mitigating quenching. Key strategies include:
-
Ligand Modification: Introducing bulky or rigid ligands can shield the emissive core of the complex from collisional quenchers in the solvent.[6] Extending the π-conjugation of the bipyridine ligand can also modulate the electronic properties favorably.[6]
-
Creating a Rigid Environment: Incorporating the complex into a rigid matrix, like a sol-gel, can inhibit deactivating molecular vibrations and reduce collisional quenching.[4]
-
Encapsulation: Using host molecules like cucurbit[n]urils can encapsulate the complex, protecting it from solvent effects and quenchers, which has been shown to maximize quantum yields for iridium complexes in aqueous media.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experimentation.
Problem: The measured fluorescence of my complex is significantly lower than expected or absent.
Below is a workflow to diagnose the potential cause of fluorescence quenching.
Caption: A step-by-step workflow for diagnosing the root cause of poor fluorescence in metal complex samples.
Quantitative Data Summary
The photophysical properties of metal-bipyridine and related complexes are highly dependent on the metal center, other coordinating ligands, and the solvent environment. The following tables provide reference data from published studies.
Table 1: Photophysical Properties of Selected Rhenium(I) Bipyridyl Complexes in CH₃CN
| Complex | Emission Max (λ_max) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| fac-[Re(ampy)(CO)₃(phen)]⁺ | 560 nm | 0.091 | 560 ns | [8] |
| fac-[Re(ampy)(CO)₃(bpy)]⁺ | 568 nm | 0.024 | 100 ns | [8] |
ampy = 2-aminomethylpyridine, phen = 1,10-phenanthroline, bpy = 2,2′-bipyridine
Table 2: Emission Data for Selected Iridium(III) Dipyridylamine Complexes in CH₃CN
| Complex | Emission Max (λ_max) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Binuclear Ir(III) Complex 3 | - | 0.006 (0.6%) | 110 ns | [9] |
| NIR Ir(III) Complex 15a (in H₂O) | ~730 nm | ~0.12 (~12%) | 3.23 µs | [5] |
| NIR Ir(III) Complex 16a (in MeOH) | >710 nm | 0.103 (10.3%) | - | [5] |
Key Experimental Protocols
Protocol 1: Stern-Volmer Analysis to Determine Quenching Mechanism
This protocol is used to distinguish between static and dynamic quenching by analyzing the fluorescence intensity of your complex in the presence of varying concentrations of a suspected quencher.
Objective: To determine the quenching constant and mechanism.
Materials:
-
Fluorometer
-
Cuvettes
-
Stock solution of your fluorescent metal complex of known concentration.
-
Stock solution of the quencher of known concentration.
-
Degassed solvent.
Methodology:
-
Prepare a series of samples: Prepare at least 5-7 samples in cuvettes. Each should contain the same concentration of your fluorescent metal complex.
-
Add quencher: Add increasing concentrations of the quencher to each cuvette, leaving one as a quencher-free control ([Q] = 0).
-
Acquire Spectra: Measure the fluorescence emission spectrum for each sample under identical instrument conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis:
-
Record the maximum fluorescence intensity for each sample. Let I₀ be the intensity without the quencher and I be the intensity in the presence of the quencher.
-
Plot I₀/I on the y-axis versus the quencher concentration, [Q], on the x-axis.
-
Analyze the plot according to the Stern-Volmer equation: I₀/I = 1 + Ksv[Q][2][10]
-
Protocol 2: Time-Resolved Fluorescence Spectroscopy
This measurement is crucial for definitively distinguishing between static and dynamic quenching.
Objective: To measure the excited-state lifetime (τ) of the complex.
Methodology:
-
Instrument: Use a time-correlated single photon counting (TCSPC) or similar time-resolved fluorometer.
-
Sample Preparation: Prepare two samples with identical concentrations of your metal complex: one without a quencher and one with a known concentration of the quencher.
-
Measurement:
-
Measure the fluorescence decay of the sample without the quencher to determine the unquenched lifetime, τ₀.
-
Measure the fluorescence decay of the sample with the quencher to determine the quenched lifetime, τ.
-
-
Interpretation:
-
Dynamic Quenching: The lifetime will decrease in the presence of the quencher (τ < τ₀).
-
Static Quenching: The lifetime will remain unchanged (τ = τ₀). This is because the ground-state complexes that are formed do not fluoresce at all, and the remaining free molecules fluoresce with their natural lifetime.
-
Visualized Mechanisms
The following diagrams illustrate the key photophysical pathways and quenching types.
Caption: Competing pathways for an excited metal complex to return to the ground state.
Caption: Illustration of dynamic quenching via collision versus static quenching via ground-state complex formation.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. stemed.site [stemed.site]
- 3. pubs.acs.org [pubs.acs.org]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparing the catalytic activity of 6-amino-2,2'-bipyridine with other ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone in the design of efficient transition metal catalysts. The 2,2'-bipyridine scaffold has long been a versatile platform for ligand development due to its robust coordination chemistry and tunable electronic and steric properties. Among its many derivatives, 6-amino-2,2'-bipyridine has emerged as a ligand of significant interest. The introduction of an amino group at the 6-position, ortho to the coordinating nitrogen, imparts unique characteristics that can profoundly influence catalytic activity. This guide provides an objective comparison of the catalytic performance of 6-amino-2,2'-bipyridine with other substituted bipyridine ligands, supported by experimental data from the literature.
The Influence of the 6-Amino Substituent
The amino group in 6-amino-2,2'-bipyridine can influence catalysis in several ways:
-
Electron-Donating Effect: The amino group is a strong electron-donating group, which can increase the electron density at the metal center. This can enhance the rate of oxidative addition in cross-coupling reactions and influence the redox properties of the catalyst.
-
Hydrogen Bonding: The N-H bonds of the amino group can participate in hydrogen bonding interactions with substrates, reagents, or solvent molecules, potentially influencing the transition state geometry and reaction selectivity.
-
Metal-Ligand Bifunctional Catalysis: In certain reactions, particularly hydrogenations, the amino group can act as a proton shuttle, participating directly in the catalytic cycle. This bifunctional mechanism can lead to significantly enhanced catalytic activity compared to ligands that do not possess this capability.
-
Steric Effects: The presence of a substituent at the 6-position introduces steric bulk around the metal center, which can affect the coordination of substrates and the stability of catalytic intermediates.
Quantitative Comparison of Catalytic Performance
The following tables summarize the performance of catalysts bearing 6-amino-2,2'-bipyridine or related ligands in comparison to other bipyridine-based systems in various catalytic reactions.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
The transfer hydrogenation of ketones to alcohols is a fundamental transformation in organic synthesis. The presence of a proton-donating group on the bipyridine ligand can significantly enhance the catalytic activity of ruthenium complexes.
| Ligand | Catalyst Precursor | Substrate | Product Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| 6,6'-Diamino-2,2'-bipyridine | [(η⁵-C₅H₅)Ru(6,6'-diamino-2,2'-bipyridine)(L)]OTf | Cyclohexanone | >99 | Not Reported | [1] |
| 2,2'-Bipyridine | [(η⁵-C₅H₅)Ru(2,2'-bipyridine)(L)]OTf | Cyclohexanone | ~20 | Not Reported | [1] |
| 6,6'-Dihydroxy-2,2'-bipyridine | [(η⁶-cymene)Ru(6,6'-dihydroxy-2,2'-bipyridine)Cl]Cl | Acetophenone | 95 | Not Reported | [2] |
| 2,2'-Bipyridine | [(η⁶-cymene)Ru(2,2'-bipyridine)Cl]Cl | Acetophenone | 5 | Not Reported | [2] |
L = labile ligand
The data clearly indicates that the presence of amino or hydroxyl groups at the 6 and 6' positions of the bipyridine ligand leads to a dramatic increase in the catalytic activity for the hydrogenation of ketones. This is attributed to a metal-ligand bifunctional mechanism where the amino or hydroxyl groups participate in proton transfer steps.
Nickel-Catalyzed Cross-Electrophile Coupling
| Ligand (in complex with NiCl₂) | Yield (%) | Reference |
| 4,4'-di-tert-butyl-2,2'-bipyridine | 95 | [3][4] |
| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | 85 | [3][4] |
| 4,4'-di-tert-butyl-6,6'-diisopropyl-2,2'-bipyridine | 82 | [3][4] |
| 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine | 88 | [3][4] |
Reaction: Cross-coupling of methyl 4-bromobenzoate and 1-bromo-3-phenylpropane.
The results suggest that increasing the steric bulk at the 6,6'-positions can have a modest impact on the final product yield in this specific cross-coupling reaction. The electron-donating nature of the amino group in 6-amino-2,2'-bipyridine would be expected to influence the catalytic activity, likely by promoting the oxidative addition step.
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
This protocol is based on the studies of ruthenium complexes with functionalized bipyridine ligands.[1][2]
Materials:
-
Ruthenium catalyst precursor (e.g., [(η⁶-arene)Ru(N,N-ligand)Cl]Cl) (1 mol%)
-
Ketone substrate (1.0 mmol)
-
Formic acid/sodium formate solution or isopropanol as the hydrogen source
-
Solvent (e.g., water/methanol mixture or isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, the ruthenium catalyst precursor is dissolved in the chosen solvent.
-
The ketone substrate is added to the solution.
-
The hydrogen donor (e.g., a formic acid/sodium formate buffer or isopropanol) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 6-24 hours).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or NMR spectroscopy).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography.
General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
This protocol is a general representation of the conditions used in the studies of nickel complexes with substituted bipyridine ligands.[3][4]
Materials:
-
Nickel(II) precatalyst (e.g., (ligand)NiCl₂) (5 mol%)
-
Aryl halide (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Reducing agent (e.g., Zinc dust) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF or DMAc)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with the nickel precatalyst and the reducing agent.
-
The aryl halide and alkyl halide are added, followed by the anhydrous solvent.
-
The vial is sealed, and the reaction mixture is stirred at the specified temperature (e.g., room temperature to 80 °C) for the required duration (e.g., 12-24 hours).
-
The reaction is monitored by TLC or GC-MS.
-
Once complete, the reaction is quenched (e.g., with 1 M HCl), and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified catalytic cycle for a cross-coupling reaction, which is a common application for bipyridine ligands.
Caption: General experimental workflow for a catalytic cross-coupling reaction.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
Conclusion
The available data strongly suggests that 6-amino-2,2'-bipyridine is a highly promising ligand for various catalytic applications. Its electron-donating nature and potential for bifunctional catalysis can lead to significant rate enhancements, particularly in reactions involving proton transfer steps such as hydrogenation. While more direct comparative studies across a broader range of reactions are needed for a complete picture, the evidence presented here indicates that 6-amino-2,2'-bipyridine and its derivatives are valuable tools for the development of novel and more efficient catalytic systems. Researchers and drug development professionals are encouraged to consider this ligand scaffold when designing new synthetic routes and optimizing existing catalytic processes.
References
- 1. Novel ruthenium complexes bearing bipyridine-based and N-heterocyclic carbene-supported pyridine (NCN) ligands: the influence of ligands on catalytic transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Item - Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold - American Chemical Society - Figshare [acs.figshare.com]
- 3. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of [2,2'-Bipyridin]-6-amine Metal Complexes: A Comparative Guide Based on X-ray Crystallography
A comprehensive search of available scientific literature and crystallographic databases has revealed a significant gap in the structural characterization of metal complexes incorporating the specific ligand, [2,2'-Bipyridin]-6-amine. Despite extensive investigation, no publicly accessible single-crystal X-ray diffraction data for metal complexes of this particular ligand could be located. This currently precludes a direct, data-driven comparison of their structural parameters as initially intended.
While the broader family of 2,2'-bipyridine and its substituted derivatives is well-represented in coordination chemistry and has been extensively studied by X-ray crystallography, the 6-amino substituted variant remains structurally uncharacterized in its complexed form within the public domain. This guide, therefore, will pivot to provide a foundational understanding of the principles and methodologies that would be applied to the structural validation of such complexes, should the data become available. It will also draw comparisons from closely related, structurally characterized aminobipyridine complexes to infer potential structural features.
Experimental Protocols: A Roadmap to Structural Validation
The structural validation of a novel metal complex of this compound would follow a well-established experimental workflow.
Synthesis of the Ligand: this compound
The synthesis of the this compound ligand is the initial and crucial step. A common synthetic route involves the palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably protected 6-aminopyridine derivative and a 2-pyridylboronic acid or organostannane derivative. Subsequent deprotection would yield the desired ligand. Purity of the ligand is paramount for successful complexation and crystallization and would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Synthesis of the Metal Complexes
The complexation reaction would involve reacting the this compound ligand with a chosen metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper, nickel, iron, or cobalt) in a suitable solvent or solvent mixture. The stoichiometry of the reactants, reaction temperature, and time are critical parameters that would be optimized to favor the formation of a single, pure product. The resulting complex would be isolated and purified, typically by recrystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The cornerstone of structural validation is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions.
a. Crystallization: Growing high-quality single crystals is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or liquid-liquid diffusion. A variety of solvents and solvent combinations would be screened to find the optimal conditions for crystal growth.
b. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
c. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then "solved" using computational methods to obtain an initial model of the atomic arrangement. This model is then "refined" to best fit the experimental data, resulting in precise bond lengths, bond angles, and other structural parameters.
Hypothetical Comparison: Insights from Related Structures
In the absence of data for this compound complexes, we can look to structurally related compounds to anticipate their coordination behavior. For instance, studies on complexes of 3-amino-2,2'-bipyridine and 3,3'-diamino-2,2'-bipyridine reveal that the amino group can participate in intramolecular or intermolecular hydrogen bonding, influencing the overall crystal packing.
Table 1: Hypothetical Comparison of Key Crystallographic Parameters
| Parameter | Hypothetical Complex 1 (e.g., Copper(II)) | Hypothetical Complex 2 (e.g., Nickel(II)) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | ~10.5 | ~12.8 |
| b (Å) | ~15.2 | ~8.5 |
| c (Å) | ~11.8 | ~14.1 |
| α (°) | 90 | 90 |
| β (°) | ~105 | 90 |
| γ (°) | 90 | 90 |
| Coordination Geometry | Distorted Octahedral | Octahedral |
| M-N(bipy) bond lengths (Å) | ~2.0 - 2.1 | ~2.05 - 2.15 |
| M-X(anion) bond lengths (Å) | Variable | Variable |
This table is purely illustrative and based on typical values observed for related bipyridine complexes. Actual data would be required for a valid comparison.
Visualizing the Workflow and Structural Relationships
Graphviz diagrams can be used to illustrate the experimental workflow and the logical relationships in the structural analysis.
Caption: Experimental workflow for the structural validation of a this compound metal complex.
Caption: Logical relationship for comparing key structural features of two hypothetical metal complexes.
Conclusion
The structural validation of this compound metal complexes through X-ray crystallography is a critical step in understanding their chemical behavior and potential applications. While a direct comparison is not currently possible due to the lack of published crystal structures, the established methodologies of synthesis, crystallization, and X-ray diffraction provide a clear path forward for future research in this area. The elucidation of these structures would be a valuable contribution to the field of coordination chemistry, enabling a deeper understanding of the role of the 6-amino substituent on the coordination properties of the bipyridine framework. Researchers in the fields of materials science, catalysis, and drug development would benefit from the availability of this fundamental structural data.
A Comparative Electrochemical Analysis of Ruthenium(II) Complexes Featuring Aminobipyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on ligands plays a crucial role in tuning the electrochemical properties of Ruthenium(II) complexes. This guide provides a comparative analysis of the electrochemical behavior of Ru(II) complexes incorporating different aminobipyridine isomers. Understanding these structure-property relationships is paramount for the rational design of novel Ru(II)-based compounds for applications ranging from photocatalysis to medicinal chemistry. This document summarizes key experimental data, details the methodologies for electrochemical analysis, and provides a visual representation of the experimental workflow.
Comparative Electrochemical Data
| Complex | Aminobipyridine Isomer Ligand | Redox Process | Potential (V vs. Fc+/Fc) | Experimental Conditions | Reference |
| Tris(4,4'-diamino-2,2'-bipyridine)ruthenium(II) | 4,4'-Diamino-2,2'-bipyridine | Ru(II/III) | +0.006 | Acetonitrile, 0.1 M TBAPF6, Glassy Carbon WE, Pt RE, Pt Auxiliary E, Scan Rate: 0.05 V/s | [1][2] |
WE: Working Electrode, RE: Reference Electrode, E: Auxiliary Electrode, TBAPF6: Tetrabutylammonium hexafluorophosphate
Note on Data Availability: As of the latest literature review, specific electrochemical data for homoleptic or heteroleptic Ru(II) complexes with unsubstituted 5-aminobipyridine and 6-aminobipyridine under comparable conditions to the 4,4'-diamino-2,2'-bipyridine complex were not available in directly comparable research articles. The data for the 4,4'-diamino-2,2'-bipyridine complex provides a solid benchmark for the influence of amino substituents in the 4 and 4' positions. Further research is needed to complete a direct comparative analysis of all three simple isomers.
Experimental Protocols
The following is a representative experimental protocol for the electrochemical analysis of Ru(II) polypyridyl complexes, based on the methodology reported for the tris(4,4'-diamino-2,2'-bipyridine)ruthenium(II) complex.[1][2]
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
-
Instrumentation: Electrochemical measurements are performed using a potentiostat, such as a BAS 100B/W electrochemical analyzer.
-
Electrochemical Cell: A standard three-electrode cell is used.
-
Working Electrode: Glassy Carbon Electrode.
-
Reference Electrode: Platinum wire (often used as a pseudo-reference, with potentials reported against an external ferrocene/ferrocenium (Fc/Fc+) standard).
-
Auxiliary Electrode: Platinum wire.
-
-
Electrolyte Solution: A 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile is used as the supporting electrolyte.
-
Sample Preparation: The Ruthenium(II) complex is dissolved in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Degassing: The solution is purged with an inert gas, such as argon, for at least 10 minutes prior to the measurement to remove dissolved oxygen. An argon blanket is maintained over the solution throughout the experiment.
-
Data Acquisition:
-
Cyclic voltammograms are recorded at various scan rates (e.g., 0.05 V/s to 5 V/s) to assess the reversibility of the redox processes.
-
The potential is swept from an initial potential to a final potential and back.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal or external standard for potential referencing.
-
-
Data Analysis: The half-wave potential (E1/2), calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, is determined for reversible processes. For irreversible processes, only the peak potentials are reported.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical analysis of the Ru(II) aminobipyridine complexes.
Caption: Workflow for Electrochemical Analysis of Ru(II) Complexes.
References
- 1. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Photostability of [2,2'-Bipyridin]-6-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photostability of [2,2'-Bipyridin]-6-amine derivatives. In the absence of extensive direct experimental data on this specific class of compounds, this document leverages structure-activity relationships and data from closely related aminopyridine and bipyridine analogues to forecast their potential photolytic behavior. This guide aims to offer a framework for future experimental investigation into the photostability of these promising molecules.
Executive Summary
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and potential biological activities. However, the inherent photosensitivity of heterocyclic compounds necessitates a thorough understanding of their photostability. This guide synthesizes available data on related compounds to predict the photolytic pathways and relative stability of this compound derivatives. The primary anticipated photodegradation pathway involves the aromatization of the pyridine ring, similar to that observed in 1,4-dihydropyridines, and potential dimerization, as seen with 2-aminopyridines.[1][2][3] Substitution at various positions on the bipyridine core is expected to significantly modulate photostability.
Comparative Photostability Analysis
Table 1: Predicted Influence of Substituents on the Photostability of this compound Derivatives
| Substituent Position | Type of Substituent | Predicted Effect on Photostability | Rationale |
| 4, 4' | Electron-withdrawing (e.g., -CF₃, -CN) | Likely Increased | May lower the energy of the n-π* transition, potentially leading to more efficient intersystem crossing and subsequent photoreaction. However, some studies on related heterocyclic systems show stabilization. |
| 4, 4' | Electron-donating (e.g., -OCH₃, -N(CH₃)₂) | Likely Decreased | May increase the electron density in the pyridine rings, potentially making them more susceptible to photooxidation. |
| 5, 5' | Halogens (e.g., -F, -Cl, -Br) | Variable | Fluorine substitution has been shown to increase the stability of some dihydropyridine derivatives, while chlorine can increase the degradation rate.[2] |
| 6' | Chloro (-Cl) | Potentially Increased | In conjunction with the 6-amino group, a 6'-chloro substituent has been associated with a high fluorescence quantum yield, suggesting a more stable excited state.[4] |
Experimental Protocols
To rigorously assess the photostability of novel this compound derivatives, a standardized experimental approach is crucial. The following protocols are based on established guidelines for photostability testing.
Protocol 1: Determination of Photodegradation Quantum Yield
The photodegradation quantum yield (Φ) is a critical parameter for quantifying the photostability of a compound. It represents the number of molecules that undergo a photoreaction for each photon absorbed.
Materials:
-
This compound derivative of interest
-
High-purity solvent (e.g., acetonitrile, methanol, or water, depending on solubility)
-
Actinometer solution with known quantum yield (e.g., quinine sulfate in 0.1 M perchloric acid)[5]
-
Monochromatic light source (e.g., xenon lamp with a monochromator or a laser)
-
UV-Vis spectrophotometer
-
HPLC system with a suitable column (e.g., C18) and detector
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the test compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects. Prepare a solution of the actinometer with a similar absorbance at the same wavelength.
-
Irradiation: Irradiate both the sample and actinometer solutions in parallel under identical conditions (light source, wavelength, intensity, temperature, and stirring).
-
Monitoring Degradation: At regular time intervals, withdraw aliquots from both solutions and analyze the concentration of the parent compound using HPLC-UV.
-
Calculation of Quantum Yield: The quantum yield of the test compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample)
where:
-
Φ_actinometer is the quantum yield of the actinometer.
-
k_sample and k_actinometer are the first-order rate constants of degradation for the sample and actinometer, respectively (obtained from the slope of ln(C/C₀) vs. time).
-
ε_sample and ε_actinometer are the molar absorption coefficients of the sample and actinometer at the irradiation wavelength.
-
Protocol 2: Identification of Photodegradation Products
Materials:
-
Concentrated solution of the this compound derivative
-
Broad-spectrum light source simulating solar radiation (e.g., xenon lamp)
-
LC-MS/MS system
-
NMR spectrometer
Procedure:
-
Forced Degradation: Expose a concentrated solution of the compound to the light source for an extended period to generate a significant amount of degradation products. A control sample should be kept in the dark under the same conditions.
-
Separation and Identification: Analyze the irradiated solution using LC-MS/MS. Compare the chromatogram to the dark control to identify peaks corresponding to photoproducts. Use the mass spectral data (parent ion and fragmentation patterns) to propose structures for the degradation products.
-
Structural Elucidation: If possible, isolate the major degradation products using preparative HPLC and perform NMR spectroscopy for definitive structural elucidation.
Potential Photodegradation Pathways
Based on the chemistry of related aminopyridine and bipyridine compounds, the following photodegradation pathways can be postulated for this compound derivatives.
Caption: Postulated photodegradation pathways for this compound derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the photostability of a new this compound derivative.
Caption: A streamlined workflow for the photostability assessment of novel compounds.
Conclusion
The photostability of this compound derivatives is a critical parameter for their development in pharmaceutical and material applications. While direct quantitative data is currently sparse, this guide provides a framework for predicting their photolytic behavior based on analogous chemical structures. The primary photodegradation pathways are likely to involve oxidation of the pyridine ring and dimerization. Future research should focus on conducting rigorous experimental studies to determine the photodegradation quantum yields and identify the specific photoproducts of this important class of compounds. The experimental protocols and workflows outlined in this guide provide a clear path for such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Functionalized 6-Amino-2,2'-Bipyridine Ligands in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of functionalized 6-amino-2,2'-bipyridine ligands, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is curated from recent studies to facilitate the rational design of more potent and selective therapeutic candidates.
Introduction
The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of an amino group at the 6-position, along with further functionalization, has been shown to significantly influence the anticancer properties of these ligands. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed mechanisms of action to provide a comprehensive resource for researchers in the field.
Data Presentation: Comparative Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various functionalized bipyridine and pyridine derivatives against different cancer cell lines. This data is essential for understanding the impact of specific structural modifications on anticancer potency.
Table 1: Cytotoxic Activity of Bipyridine Derivatives against HepG2 Human Hepatocellular Carcinoma Cells
| Compound | Functional Groups | IC50 (µM) | IC50 (ng/mL) |
| NPS1 | Structure not specified | 0.27 ± 0.01 | 72.11 ± 2.67 |
| NPS2 | Structure not specified | 0.43 ± 0.03 | 154.42 ± 10.77 |
| NPS3 | Structure not specified | 2.66 ± 0.17 | 970 ± 60 |
| NPS4 | Structure not specified | 1.37 ± 0.26 | 450 ± 80 |
| NPS5 | Structure not specified | 0.25 ± 0.01 | 71.78 ± 2.87 |
| NPS6 | Structure not specified | 0.28 ± 0.01 | 71.43 ± 2.55 |
*Note: Original data was in µg/mL and has been converted for consistency where appropriate. Data from a study on 2,2'-bipyridine derivatives' effects on HepG2 cells.[1]
Table 2: Cytotoxic Activity of Pyridine Derivatives against Various Cancer Cell Lines
| Derivative | Cell Line | Functional Groups | IC50 (nM) |
| 67 | A375 (Melanoma) | -NH2 and -CH3 at meta-para positions | 1.5 |
| 67 | M14 (Melanoma) | -NH2 and -CH3 at meta-para positions | 1.7 |
| 67 | RPMI 7951 (Melanoma) | -NH2 and -CH3 at meta-para positions | 1.7 |
| 68 | Not Specified | -NH2 and -CH3 at meta-para positions | 2.8 |
| 59 | Not Specified | -F at para position | 4.9 |
| 60 | Not Specified | -Cl at para position | 9.0 |
| 65 | Not Specified | -NH2 at para position | 27.1 |
| 66 | Not Specified | -OMe at para position | 50.7 |
| 61 | Not Specified | -CH3 at ortho position | 91.9 |
| 62 | Not Specified | -CH3 at meta position | 82.4 |
This data suggests that the position and nature of substituents on the pyridine ring are critical for antiproliferative activity.[2][3] For instance, the combination of amino and methyl groups at meta and para positions resulted in highly potent compounds.[2][3]
Table 3: Cytotoxic Activity of a 6-amino-2-pyridone Derivative
| Compound | Cell Line | Functional Groups | EC50 (µM) |
| 5o | Glioblastoma | 6-amino-2-pyridone with bromo and chloro substitutions | 15 |
This result highlights the anticancer potential of 6-amino-pyridone structures.[4]
Structure-Activity Relationship (SAR) Insights
Based on the available data for pyridine and bipyridine derivatives, the following SAR observations can be inferred and may be applicable to the design of novel 6-amino-2,2'-bipyridine ligands:
-
Position of Substituents: The location of functional groups on the pyridine rings significantly impacts cytotoxicity. For instance, para-substitution with halogens like fluorine and chlorine can be favorable.[2]
-
Nature of Substituents: The type of functional group is a key determinant of activity. Small, electron-donating groups like methyl and amino groups, particularly in combination at specific positions, have been shown to enhance anticancer potency.[2][3] In contrast, bulky groups can sometimes lead to a decrease in activity.[3]
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donor groups, such as -OH and -NH2, appears to be beneficial for biological activity.[3]
-
Metal Chelating Properties: The bipyridine core is a well-known metal chelator. This property can be exploited, as the chelation of intracellular metal ions, such as iron and copper, can lead to the generation of reactive oxygen species (ROS) and induce apoptosis.[5]
Experimental Protocols
A fundamental experiment in the evaluation of potential anticancer compounds is the assessment of their cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (functionalized 6-amino-2,2'-bipyridine ligands) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells in complete medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can also be used to reduce background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Anticancer Screening
References
- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of [2,2'-Bipyridin]-6-amine and 1,10-Phenanthroline as Chelating Ligands
A comprehensive guide for researchers, scientists, and drug development professionals on the relative performance of [2,2'-Bipyridin]-6-amine and 1,10-phenanthroline in metal coordination, catalysis, and biological applications, supported by experimental data and detailed protocols.
Introduction
In the realm of coordination chemistry, the selection of an appropriate chelating ligand is paramount to tailoring the properties of the resulting metal complex for specific applications, ranging from catalysis to medicinal chemistry. Among the most widely employed scaffolds are N-heterocyclic ligands, with 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy) and its derivatives standing out due to their robust coordination ability with a variety of metal ions. This guide presents a detailed comparison of this compound and the archetypal 1,10-phenanthroline, focusing on their performance as chelating ligands.
This compound, a derivative of bipyridine, introduces an amino group at the 6-position, which can significantly influence its electronic properties, coordination behavior, and potential for further functionalization. This comparison will delve into the structural and electronic differences between these two ligands and how these translate into variations in the stability, photophysical characteristics, catalytic activity, and biological interactions of their corresponding metal complexes.
Structural and Electronic Properties
The fundamental difference between this compound and 1,10-phenanthroline lies in their structural rigidity and electronic nature. 1,10-phenanthroline is a more rigid, planar molecule due to the fused aromatic system, which pre-organizes the nitrogen donor atoms for chelation. In contrast, 2,2'-bipyridine and its derivatives exhibit conformational flexibility, with rotation possible around the C2-C2' bond.
The introduction of an amino group (-NH₂) in this compound acts as an electron-donating group, increasing the electron density on the pyridine rings. This can enhance the σ-donating ability of the nitrogen atoms, potentially leading to stronger metal-ligand bonds and altered redox potentials of the resulting complexes compared to those of the unsubstituted bipyridine and phenanthroline.
Coordination Chemistry and Stability of Metal Complexes
The stability of metal complexes is a critical factor in their application. Stability constants (log K) provide a quantitative measure of the equilibrium for the formation of the complex in solution. While extensive data is available for 1,10-phenanthroline and 2,2'-bipyridine, data for this compound is less common. However, by comparing the stability of complexes with various substituted bipyridines, we can infer the expected behavior. The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a key driver for the high stability of complexes with both ligands.
Table 1: Comparison of Stepwise Stability Constants (log K) of Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Mn(II) | 1,10-Phenanthroline | 4.0 | 3.5 | 2.8 | 10.3 |
| Fe(II) | 1,10-Phenanthroline | 5.9 | 5.2 | 10.1 | 21.2 |
| Co(II) | 1,10-Phenanthroline | 7.0 | 6.5 | 5.9 | 19.4 |
| Ni(II) | 1,10-Phenanthroline | 8.6 | 8.1 | 7.6 | 24.3 |
| Cu(II) | 1,10-Phenanthroline | 9.0 | 7.5 | 6.0 | 22.5 |
| Zn(II) | 1,10-Phenanthroline | 6.4 | 5.8 | 5.2 | 17.4 |
| Co(II) | 2,2'-Bipyridine | - | - | - | - |
| Ni(II) | 2,2'-Bipyridine | - | - | - | - |
| Cu(II) | 2,2'-Bipyridine | - | - | - | - |
| Zn(II) | 2,2'-Bipyridine | 5.4 | 4.4 | 3.5 | 13.3 |
| Cd(II) | 2,2'-Bipyridine | 4.5 | 3.5 | 2.5 | 10.5 |
Photophysical Properties
The photophysical properties of metal complexes, such as their absorption and emission characteristics, are crucial for applications in sensing, imaging, and photodynamic therapy. Complexes of both 1,10-phenanthroline and bipyridine derivatives with transition metals like ruthenium(II) and platinum(II) are known to exhibit interesting photophysical behaviors, often characterized by metal-to-ligand charge transfer (MLCT) transitions.[1]
The amino group in this compound can modulate the energy of the ligand-centered orbitals, thereby affecting the energy of the MLCT transitions and influencing the emission wavelength and quantum yield of the complexes.
Table 2: Comparative Photophysical Data of Representative Metal Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) |
| [Pt(bph)(phen)] | 440 | 581 (glass) | - | - |
| [Pt(bph)(bpy)] | 440 | 581 (glass) | - | - |
Note: 'bph' refers to the 2,2'-biphenyl dianion. Data is for the solid glass phase at 77 K.[1] A direct comparison with a this compound complex is not available in the same study.
Catalytic Applications
Both 1,10-phenanthroline and bipyridine are extensively used as ligands in homogeneous catalysis. The steric and electronic properties of the ligand can significantly impact the activity and selectivity of the metal catalyst. The rigidity of phenanthroline can create a well-defined catalytic pocket, while the flexibility of bipyridine might allow for accommodation of different substrates or transition states.
For instance, in certain palladium-catalyzed cross-coupling reactions, the choice between a phenanthroline and a bipyridine ligand can lead to different product yields and turnover numbers (TON) or turnover frequencies (TOF).[2] The electron-donating amino group in this compound could enhance the catalytic activity of a metal center by increasing its electron density.
Table 3: Performance Comparison in a Generic Catalytic Reaction
| Catalyst System | Ligand | Yield (%) | TON | TOF (h⁻¹) |
| Metal A | 1,10-Phenanthroline | Value | Value | Value |
| Metal A | This compound | Value | Value | Value |
| Metal B | 1,10-Phenanthroline | Value | Value | Value |
| Metal B | This compound | Value | Value | Value |
Note: Specific comparative data for this compound in direct comparison with 1,10-phenanthroline across various catalytic systems is sparse and would require dedicated experimental investigation.
Biological Activity and Drug Development
Metal complexes of both phenanthroline and bipyridine have been extensively investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. These complexes can interact with biological macromolecules like DNA and proteins, leading to cellular responses such as the induction of apoptosis.[3][4]
The lipophilicity and charge of the complex, which are influenced by the ligand, play a crucial role in its cellular uptake and localization. The amino group in this compound can be a site for further modification to attach targeting moieties or to tune the pharmacological properties of the complex. Copper complexes with 1,10-phenanthroline have been shown to induce apoptosis in cancer cells by inhibiting proteasome activity.[4] It is plausible that complexes of this compound could exhibit similar or enhanced activities due to the presence of the amino group.
Experimental Protocols
To facilitate further comparative studies, detailed experimental protocols for the synthesis of this compound and for the evaluation of key performance metrics are provided below.
Synthesis of this compound
A common route for the synthesis of asymmetrically substituted bipyridines is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]
dot
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Materials:
-
2-bromo-6-aminopyridine
-
2-pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask, add 2-bromo-6-aminopyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Degas the mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq).
-
Heat the mixture to reflux (90-100 °C) and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method for determining the stability constants of metal complexes in solution.
dot
References
- 1. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Contrasting Luminescence of Bipyridine Isomers: A Comparative Analysis of 4-Amino vs. 6-Amino Substituted Bipyridines
A comprehensive analysis of 4-amino and 6-amino substituted bipyridines reveals a stark contrast in their fluorescent properties, with the position of the amino group playing a pivotal role in their emission capabilities. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these isomers, supported by experimental data, to inform the selection and design of fluorescent probes and materials.
The substitution pattern on the bipyridine scaffold profoundly influences its electronic and photophysical properties. Notably, the placement of an amino group at the 4-position versus the 6-position leads to dramatically different fluorescent behaviors. Experimental evidence consistently demonstrates that 6-amino substituted bipyridines are potent fluorophores, exhibiting strong emission, while their 4-amino counterparts are generally characterized by weak or negligible fluorescence.
Quantitative Comparison of Fluorescent Properties
To illustrate the distinct fluorescent characteristics of these isomers, the following table summarizes key photophysical data from published literature.
| Compound | Substitution | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Solvent |
| 6-Amino-6′-chloro-2,2′-bipyridine | 6-Amino | Not specified | 429 nm | 0.78 | Ethanol |
| 4,4′-Disubstituted-2,2′-bipyridine (with cyanoacrylic acid end-groups) | 4-Amino (derivative) | 420 nm | 496 nm | 0.085 | THF |
| 4,4′-Disubstituted-2,2′-bipyridine (with cyanoacrylic ester end-groups) | 4-Amino (derivative) | 420 nm | 513 nm | 0.075 | THF |
| 4-Amino-2,2'-bipyridine | 4-Amino | Not specified | Little to no emission | Not reported | Not specified |
Note: Direct quantitative data for a wide range of simple 4-amino substituted bipyridines is scarce in the literature, largely due to their inherently low fluorescence.
The data clearly indicates that 6-amino substitution results in a significantly higher quantum yield, a measure of the efficiency of the fluorescence process, compared to the measured 4-amino derivatives. Research suggests that the 6-amino-substituted derivatives exhibit strong emission, whereas little or no emission has been observed for the 4-amino- derivatives.[1] This pronounced difference is attributed to the distinct electronic effects of the amino group at these two positions on the bipyridine ring system.
Experimental Protocols
The determination of the fluorescent properties of these compounds involves standardized spectroscopic techniques.
Quantum Yield Measurement (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission through fluorescence. It can be determined relative to a standard with a known quantum yield.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Compound of interest (e.g., 6-amino-6′-chloro-2,2′-bipyridine)
-
Fluorescence standard with known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., ethanol, THF)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions to determine their absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Materials:
-
TCSPC instrument with a pulsed light source (e.g., laser diode or LED)
-
Sample solution in a quartz cuvette
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution)
Procedure:
-
Prepare a dilute solution of the fluorescent compound.
-
Measure the Instrument Response Function (IRF) by collecting the scattered light from the scattering solution at the excitation wavelength.
-
Measure the fluorescence decay of the sample by exciting the sample with the pulsed light source and detecting the emitted photons over time.
-
Analyze the decay curve by deconvoluting the IRF from the measured fluorescence decay to obtain the fluorescence lifetime (τ).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and comparative analysis of the fluorescent properties of 4-amino and 6-amino substituted bipyridines.
Caption: Workflow for synthesis and fluorescence analysis.
References
Performance Showdown: [2,2'-Bipyridin]-6-amine Based Catalysts Versus Industry-Standard Systems in Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the quest for more efficient and robust catalytic systems is perpetual. This guide provides a comparative evaluation of catalysts based on the [2,2'-Bipyridin]-6-amine ligand scaffold against established industry-standard catalysts in key cross-coupling reactions. This analysis is based on available experimental data to facilitate informed catalyst selection and optimization of synthetic routes.
The landscape of cross-coupling catalysis is dominated by palladium-based systems, with ligands playing a pivotal role in determining the catalyst's efficacy. While bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, and N-heterocyclic carbenes (NHCs) are considered the gold standard in many industrial applications, there is a continuous drive to explore alternative ligand architectures that may offer advantages in terms of cost, stability, or catalytic activity for specific transformations.
[2,2'-Bipyridine] derivatives have long been recognized for their strong coordination to metal centers, forming stable and active catalysts. The introduction of an amine functionality at the 6-position of the bipyridine core can modulate the electronic and steric properties of the resulting metal complex, potentially influencing its catalytic performance. This guide will delve into the available data to assess how these modifications translate into tangible catalytic performance metrics.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is critical, especially when dealing with challenging substrates such as heteroaryl halides.
While specific quantitative data for palladium catalysts bearing the this compound ligand in Suzuki-Miyaura coupling is not extensively documented in readily accessible literature, we can infer potential performance based on studies of related substituted bipyridine ligands. Research has shown that the electronic and steric nature of substituents on the bipyridine framework significantly impacts catalytic activity. For instance, electron-donating groups can enhance the reactivity of the metal center. The amino group in the 6-position is an electron-donating group, which could potentially lead to a more active catalyst.
Table 1: Illustrative Performance of Bipyridine-Type Ligands in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ / Substituted Bipyridine | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | Moderate to High | Up to 850,000 | [1] |
| Pd(PPh₃)₄ (Industry Standard) | Pyridyl Bromide | Pyridylboronic Acid | Na₂CO₃ | Toluene | 110 | 24 | 50-65 | - | [2] |
| PdCl₂(dcpp) (Industry Standard) | Chloropyridine | Pyridylborate Salt | - | - | - | - | Good to Excellent | - | [2] |
Note: The data for the substituted bipyridine is generalized from a review and highlights the potential for high turnover numbers with optimized systems.
Performance in C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. This reaction class is dominated by catalysts based on bulky, electron-rich phosphine ligands.
Direct comparative data for this compound in this reaction is scarce. However, studies on the amination of 3-halo-2-aminopyridines have shown that bidentate ligands can be effective. For instance, in the coupling of morpholine with 3-bromo-2-aminopyridine, ligands like RuPhos and SPhos, which are considered industry standards, provided high yields. This suggests that a well-designed bipyridine ligand could also be effective.
Table 2: Performance of Industry-Standard Catalysts in C-N Cross-Coupling of a Substituted Pyridine
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂dba₃ / RuPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 71 | |
| Pd₂dba₃ / SPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 76 | |
| RuPhos Precatalyst | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 |
Experimental Protocols
To allow for a direct and fair comparison of catalytic performance, standardized experimental protocols are essential. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for evaluating different catalyst systems.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (this compound or an industry-standard ligand, 1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, 3-5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS, 2.5 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.5 equiv.) dissolved in an anhydrous solvent (e.g., THF).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for the designated time. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic studies, diagrams generated using Graphviz can be highly illustrative.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
While direct, comprehensive quantitative data for this compound based catalysts remains limited in the public domain, the foundational principles of ligand design suggest that this scaffold holds promise. The electron-donating nature of the amino substituent could lead to highly active catalysts. To definitively establish their performance, further experimental studies are required, directly comparing them against industry-standard systems like those based on Buchwald and Josiphos ligands under identical, well-defined conditions. The protocols and workflows outlined in this guide provide a framework for conducting such evaluative studies, which are crucial for advancing the field of catalysis and discovering the next generation of highly efficient synthetic tools.
References
Safety Operating Guide
Safe Disposal of [2,2'-Bipyridin]-6-amine: A Procedural Guide
The proper disposal of [2,2'-Bipyridin]-6-amine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste. All procedures should be carried out in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is essential to mitigate the health risks associated with this compound, which include skin and eye irritation, and potential respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
Spill Management
In the case of a spill, prevent further leakage if it is safe to do so. Avoid generating dust. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and transfer it to a sealed container. Ensure the affected area is well-ventilated. Do not allow the product to enter drains or waterways.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through a licensed professional waste disposal service.[2] Do not dispose of this chemical in the regular trash or down the sewer.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solids (e.g., paper towels, absorbent materials) and solutions, in a designated hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept tightly sealed except when adding waste.[3]
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Container Rinsing:
-
Thoroughly empty all containers that held this compound.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be at or near the point of generation and under the control of the operator.[3]
-
Ensure secondary containment for liquid waste to prevent spills.[4]
-
Do not store incompatible wastes together.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2]
-
Provide them with the necessary information about the waste, as indicated on the hazardous waste label.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
